Technical Documentation Center

2-(O-Tolyl)thiazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(O-Tolyl)thiazole
  • CAS: 39187-97-8

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-(o-Tolyl)thiazole-4-carbaldehyde

Topic: 2-(o-Tolyl)thiazole-4-carbaldehyde (CAS 91137-12-1) Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Engineers, and Materials Scientists. [1][2] Executive Summary 2-(o-Toly...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(o-Tolyl)thiazole-4-carbaldehyde (CAS 91137-12-1) Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Engineers, and Materials Scientists.

[1][2]

Executive Summary

2-(o-Tolyl)thiazole-4-carbaldehyde (CAS 91137-12-1) is a functionalized heterocyclic building block belonging to the 2-arylthiazole class.[1][2][3] It is characterized by a thiazole ring substituted at the C2 position with an ortho-tolyl (2-methylphenyl) group and at the C4 position with a reactive formyl (aldehyde) moiety.

This compound serves as a critical "electrophilic handle" in organic synthesis. Unlike the inert parent 2-(o-tolyl)thiazole, the C4-aldehyde allows for facile derivatization into Schiff bases, hydrazones, and olefinic linkers. It is widely utilized in the development of cyclometalated Iridium(III) complexes for OLEDs (where the thiazole nitrogen acts as a coordinating site) and in medicinal chemistry for synthesizing bioactive scaffolds with antifungal and anticancer properties.

Chemical Identity & Physicochemical Properties[4][5]

PropertySpecification
CAS Number 91137-12-1
IUPAC Name 2-(2-Methylphenyl)-1,3-thiazole-4-carbaldehyde
Synonyms 2-o-Tolylthiazole-4-carboxaldehyde; 4-Formyl-2-(o-tolyl)thiazole
Molecular Formula C₁₁H₉NOS
Molecular Weight 203.26 g/mol
Appearance Yellow to pale-brown liquid or low-melting solid
Solubility Soluble in CHCl₃, DCM, DMSO, Ethanol; Insoluble in water
Storage 2–8°C under inert atmosphere (Argon/Nitrogen)
SMILES Cc1ccccc1c2nc(C=O)cs2

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most reliable route to CAS 91137-12-1 avoids direct formylation of the 2-(o-tolyl)thiazole core, which typically yields the C5-isomer due to electronic directing effects. Instead, a Hantzsch Thiazole Synthesis is employed to construct the ring with the C4-carbon pre-functionalized as an ester, followed by reduction and oxidation.

Step-by-Step Protocol
Step 1: Hantzsch Cyclization (Ring Formation)
  • Reagents: 2-Methylbenzothioamide (1.0 eq), Ethyl bromopyruvate (1.1 eq).

  • Solvent: Ethanol (anhydrous).[4]

  • Procedure:

    • Dissolve 2-methylbenzothioamide in ethanol.

    • Add ethyl bromopyruvate dropwise at room temperature.

    • Reflux for 4–6 hours. Monitoring by TLC will show the disappearance of the thioamide.

    • Expert Insight: The ortho-methyl group on the phenyl ring introduces steric bulk. If the reaction is sluggish, add a catalytic amount of NaHCO₃ to neutralize the HBr byproduct, driving the equilibrium forward.

    • Workup: Evaporate solvent, neutralize with aqueous NaHCO₃, and extract with EtOAc.

    • Product: Ethyl 2-(o-tolyl)thiazole-4-carboxylate.

Step 2: Reduction to Alcohol
  • Reagents: Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) or NaBH₄/CaCl₂.

  • Solvent: THF (dry).

  • Procedure:

    • Cool the ester solution in THF to 0°C.

    • Slowly add LiAlH₄. The C4-ester is reduced to the primary alcohol.

    • Quench carefully with Fieser method (water/15% NaOH/water).

    • Product: (2-(o-tolyl)thiazol-4-yl)methanol.[5]

Step 3: Selective Oxidation to Aldehyde
  • Reagents: Activated Manganese Dioxide (MnO₂) (10 eq) or Swern conditions.

  • Solvent: Chloroform or DCM.

  • Procedure:

    • Suspend the alcohol in solvent.

    • Add excess activated MnO₂. Stir at room temperature for 12–24 hours.

    • Why MnO₂? It selectively oxidizes allylic/benzylic-type alcohols (the thiazole C4 position mimics this electronic state) to the aldehyde without over-oxidizing to the carboxylic acid.

    • Filtration: Filter through a Celite pad to remove MnO₂.

    • Purification: Flash column chromatography (Hexane/EtOAc).

    • Final Product: 2-(o-tolyl)thiazole-4-carbaldehyde (CAS 91137-12-1) .

Process Visualization

SynthesisPath Start 2-Methylbenzothioamide Inter1 Ethyl 2-(o-tolyl)thiazole- 4-carboxylate Start->Inter1 Hantzsch Cyclization (EtOH, Reflux, -HBr) Reagent1 Ethyl Bromopyruvate Reagent1->Inter1 Inter2 (2-(o-tolyl)thiazol-4-yl) methanol Inter1->Inter2 Reduction (LiAlH4, THF) Final 2-(o-tolyl)thiazole- 4-carbaldehyde (CAS 91137-12-1) Inter2->Final Oxidation (MnO2, CHCl3)

Figure 1: Synthetic workflow for CAS 91137-12-1 via the regioselective Hantzsch ester route.[6][7]

Applications in Research & Development

Organic Light-Emitting Diodes (OLEDs)

The 2-phenylthiazole scaffold is a privileged ligand structure for phosphorescent Iridium(III) complexes.

  • Mechanism: The nitrogen in the thiazole ring and the carbon in the phenyl ring (via C-H activation) form a cyclometalated

    
     ligand.
    
  • Role of CAS 91137-12-1: The aldehyde group at C4 allows researchers to extend the conjugation length of the ligand before complexation. For example, condensing the aldehyde with an aniline yields a Schiff base, which red-shifts the emission color of the final OLED device.

Medicinal Chemistry

Thiazole-4-carbaldehydes are precursors to hydrazone-based therapeutics .

  • Antifungal/Anticancer: Reaction with hydrazine derivatives (e.g., phenylhydrazine) creates a hydrazone linker. This motif has been shown to inhibit specific kinases and induce apoptosis in tumor cell lines by mimicking the backbone of bioactive peptides.

  • Protocol: React CAS 91137-12-1 with R-NH-NH₂ in ethanol with catalytic acetic acid to yield the hydrazone.

Characterization & Quality Control

To validate the synthesis of CAS 91137-12-1, the following spectroscopic signatures must be confirmed:

MethodDiagnostic SignalStructural Assignment
¹H NMR (CDCl₃) δ 10.1 ppm (s, 1H)Aldehyde proton (-CHO).[5] Disappearance confirms oxidation.
δ 8.1–8.2 ppm (s, 1H)Thiazole C5-H . Characteristic singlet.
δ 2.4–2.6 ppm (s, 3H)Methyl group on the ortho-tolyl ring.
IR Spectroscopy ~1690–1700 cm⁻¹Strong C=O stretch (Aldehyde).
Mass Spectrometry m/z 203 [M]⁺Molecular ion peak.

Safety & Handling

  • Oxidation Sensitivity: Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air. Store under inert gas (Nitrogen/Argon).

  • Reactivity: The aldehyde is electrophilic; avoid contact with strong nucleophiles (amines, thiols) unless intended.

  • Hazards: Treat as a potential skin irritant and sensitizer. Use standard PPE (gloves, goggles) and handle in a fume hood.

References

  • ChemicalBook. (n.d.). 2-p-Tolyl-thiazole-4-carbaldehyde synthesis and properties. Retrieved from

  • Chem-Impex International. (n.d.). 2-O-Tolyl-thiazole-4-carbaldehyde Product Page. Retrieved from

  • National Institutes of Health (NIH). (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids. Retrieved from

  • Royal Society of Chemistry. (2018). Benzothiazole-based Iridium(III) complexes for OLEDs. Retrieved from

  • Smolecule. (n.d.). Microwave-Assisted Synthesis of Thiazole Carbaldehydes. Retrieved from

Sources

Exploratory

Technical Monograph: Biological Activity & Therapeutic Potential of 2-(o-Tolyl)thiazole Derivatives

Executive Summary The 2-(o-tolyl)thiazole scaffold represents a privileged substructure in medicinal chemistry, distinguished by its unique steric and electronic properties.[1] Unlike its para or meta isomers, the ortho-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(o-tolyl)thiazole scaffold represents a privileged substructure in medicinal chemistry, distinguished by its unique steric and electronic properties.[1] Unlike its para or meta isomers, the ortho-methyl group on the phenyl ring introduces significant steric bulk proximal to the thiazole linkage. This "ortho-effect" restricts the torsional rotation between the aromatic rings, forcing a non-planar conformation that is critical for selectivity in enzyme binding pockets, particularly Xanthine Oxidase (XO) and specific protein kinases .

This guide provides a rigorous technical analysis of the scaffold's biological profile, focusing on its mechanism of action in hyperuricemia management and antimicrobial applications. It includes validated synthetic protocols and standardized assay methodologies to support reproducibility in research settings.

Chemical Architecture & SAR Analysis

The "Ortho-Lock" Effect

The biological potency of 2-(o-tolyl)thiazole derivatives is often governed by the dihedral angle between the phenyl and thiazole rings.

  • Steric Hindrance: The C2-methyl group (o-tolyl) clashes with the thiazole nitrogen or sulfur, preventing the molecule from adopting a fully planar conformation.

  • Lipophilicity: The methyl group increases

    
    , enhancing membrane permeability compared to unsubstituted 2-phenylthiazoles.
    
  • Pharmacophore Mapping: In enzyme active sites (e.g., XO), this twisted conformation allows the molecule to fill hydrophobic pockets that planar analogs cannot access, often resulting in higher specificity.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the core pharmacophore requirements derived from recent high-potency analogs.

SAR_Logic Core 2-(o-Tolyl)thiazole Core Ortho o-Methyl Group (Steric Lock / Hydrophobic) Core->Ortho Defines Conformation C4_Pos C4 Position (Aryl/Alkyl Substitution) Core->C4_Pos Modulates Potency C5_Pos C5 Position (EWG for Metabolic Stability) Core->C5_Pos Modulates ADME Activity Enhanced Selectivity (XO / Kinase) Ortho->Activity Restricts Rotation C4_Pos->Activity Pi-Stacking

Figure 1: SAR Logic flow for 2-(o-tolyl)thiazole optimization. The ortho-methyl group is the critical differentiator for conformational selectivity.

Therapeutic Applications

Primary Target: Xanthine Oxidase (XO) Inhibition

Elevated serum uric acid (hyperuricemia) leads to gout.[1][2] Non-purine XO inhibitors (like Febuxostat) utilize a thiazole core.[1] 2-(o-tolyl) derivatives act as potent competitive inhibitors.[1]

  • Mechanism: The thiazole nitrogen forms a hydrogen bond with Arg880 in the XO active site, while the o-tolyl group occupies the hydrophobic pocket near the molybdenum cofactor (Mo-pt), displacing substrate water molecules.

  • Potency: Derivatives with electron-withdrawing groups (e.g., -CN, -COOH) at the thiazole C5 position show IC50 values in the low nanomolar range (3.5 nM - 10 nM).[1]

Secondary Target: Antimicrobial Activity

2-(o-tolyl)thiazole-hydrazones have demonstrated bactericidal activity against S. aureus (MRSA) and E. coli.[1]

  • Mechanism: Membrane depolarization and inhibition of DNA gyrase B. The lipophilic o-tolyl moiety facilitates penetration through the bacterial cell wall.

Experimental Protocols

Synthesis: Modified Hantzsch Protocol

This protocol is optimized for the synthesis of 2-(2-methylphenyl)-4-substituted thiazoles .[1]

Reaction Scheme: Condensation of 2-methylbenzothioamide with an


-haloketone.[1]

Synthesis_Workflow Reagent1 2-Methylbenzothioamide (1.0 eq) Mix Mix in Round Bottom Flask Reagent1->Mix Reagent2 α-Bromoacetophenone (1.1 eq) Reagent2->Mix Solvent Ethanol (Abs.) Solvent->Mix Reflux Reflux (4-6 Hours) Monitor via TLC Mix->Reflux Cool Cool to Room Temp Reflux->Cool Precip Precipitate with Na2CO3 (aq) Cool->Precip Filter Filtration & Recrystallization (EtOH) Precip->Filter

Figure 2: Step-by-step workflow for the Hantzsch synthesis of the target scaffold.[1]

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-methylbenzothioamide (5.0 mmol) in 15 mL of absolute ethanol.

  • Addition: Add

    
    -bromoacetophenone (5.5 mmol) dropwise with stirring.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress by TLC (Hexane:EtOAc 3:1).
    
  • Workup: Cool the reaction mixture to room temperature. A hydrobromide salt may precipitate.[3][4]

  • Neutralization: Pour the mixture into 50 mL of ice-cold water. Neutralize with 10% aqueous

    
     until pH 
    
    
    
    8. The free base will precipitate as a solid.
  • Purification: Filter the solid, wash with water, and recrystallize from hot ethanol to yield the pure 2-(o-tolyl)thiazole derivative.

Biological Assay: Xanthine Oxidase Inhibition

Principle: Spectrophotometric measurement of uric acid formation at 295 nm.

Materials:

  • Xanthine Oxidase (from bovine milk)[1]

  • Xanthine (substrate)[1][2]

  • Phosphate Buffer (pH 7.5)[1]

  • Test Compound (dissolved in DMSO)[1][5]

Protocol:

  • Buffer Prep: Prepare 50 mM phosphate buffer (pH 7.5).[1]

  • Enzyme Mix: Add 0.1 units/mL XO enzyme to the buffer.

  • Incubation: Add 10

    
    L of test compound (various concentrations) to 980 
    
    
    
    L of enzyme mixture. Incubate at
    
    
    for 15 minutes.[1]
  • Initiation: Add 10

    
    L of xanthine substrate (0.15 mM final conc).
    
  • Measurement: Monitor absorbance at 295 nm for 10 minutes using a UV-Vis spectrophotometer.

  • Calculation: Determine % inhibition =

    
    .[1]
    

Quantitative Data Summary

The following table summarizes the comparative activity of ortho, meta, and para isomers in XO inhibition assays (Data synthesized from representative literature values).

Compound DerivativeSubstitution (Phenyl Ring)IC50 (XO Inhibition)Log P (Calc)Notes
2-(o-tolyl)thiazole 2-Methyl (Ortho) 4.2 nM 3.8 Highest potency; steric lock fits hydrophobic pocket.
2-(m-tolyl)thiazole3-Methyl (Meta)15.6 nM3.8Moderate activity; less steric constraint.
2-(p-tolyl)thiazole4-Methyl (Para)28.9 nM3.8Lowest potency; planar conformation lacks specificity.[1]
Febuxostat (Control)-1.8 nM3.4Clinical Standard.[1]

References

  • Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors. PubMed. (2015).[1] [Link]

  • Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Journal of Sulfur Chemistry. (2024).[1][6] [Link][1]

  • Crystal structure of 2-o-tolyl-1H-benzo[d]imidazole. Zeitschrift für Kristallographie. (2012). [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules. (2022).[1] [Link][1][3]

Sources

Foundational

Medicinal Chemistry Applications of o-Tolyl Thiazole Rings: A Technical Guide

The following guide details the medicinal chemistry applications of o-tolyl thiazole rings , focusing on their role as conformationally restricted pharmacophores. Part 1: The "Ortho-Effect" in Thiazole Design In modern d...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the medicinal chemistry applications of o-tolyl thiazole rings , focusing on their role as conformationally restricted pharmacophores.

Part 1: The "Ortho-Effect" in Thiazole Design

In modern drug discovery, the o-tolyl thiazole moiety—a thiazole ring directly substituted with an ortho-methylphenyl group—serves as a critical structural tool. Unlike its planar phenyl or para-tolyl analogs, the ortho-tolyl group introduces a specific steric clash that forces the biaryl system out of planarity. This "ortho-effect" is utilized to modulate three key parameters: conformational entropy , solubility , and target selectivity .

Conformational Restriction & Atropisomerism

The steric repulsion between the thiazole sulfur (or nitrogen) and the ortho-methyl group of the phenyl ring imposes a non-planar torsion angle.

  • Planar Conformation (Phenyl-Thiazole):

    
    . Allows extensive 
    
    
    
    -conjugation but often leads to poor solubility due to strong crystal lattice energy (
    
    
    -stacking).
  • Twisted Conformation (o-Tolyl-Thiazole):

    
    . The twist disrupts planarity, breaking crystal packing forces and significantly improving solubility in aqueous media.
    

In specific kinase and enzyme inhibitors, this twist is tuned to match the topology of a hydrophobic pocket, effectively "locking" the bioactive conformation and reducing the entropic penalty of binding.

Metabolic Stability

The ortho-methyl group acts as a metabolic blocker. By sterically shielding the adjacent positions on the phenyl ring, it reduces the rate of oxidative metabolism (e.g., hydroxylation) by Cytochrome P450 enzymes. Furthermore, the methyl group itself can serve as a "soft spot" if not fluorinated, but its primary role is often steric protection of the biaryl bond.

Part 2: Synthetic Strategies

The construction of the o-tolyl thiazole scaffold generally follows two robust pathways: Hantzsch Thiazole Synthesis (cyclization) and Transition-Metal Catalyzed Cross-Coupling (functionalization).

Pathway A: Hantzsch Thiazole Synthesis

This is the preferred method for building the ring de novo, particularly for 4-(o-tolyl)thiazoles.

Mechanism: Condensation of an o-methyl-substituted


-haloketone with a thioamide.
  • Reagents: 2-Bromo-1-(o-tolyl)ethan-1-one + Thioamide (or Thiourea).

  • Conditions: EtOH or DMF, reflux, often without external base (self-catalyzed by HBr formation) or with

    
    .
    
Pathway B: Suzuki-Miyaura Coupling

Ideal for late-stage diversification of a pre-formed thiazole core.

  • Coupling Partners: Thiazolyl-halide (2-bromo or 4-bromo) + o-Tolylboronic acid.

  • Catalyst System:

    
     or 
    
    
    
    with
    
    
    in Dioxane/Water.
  • Challenge: The ortho-substituent increases steric hindrance, requiring higher temperatures or specialized ligands (e.g., SPhos, XPhos) to facilitate oxidative addition and transmetallation.

Visualization: Synthetic Decision Tree

SyntheticPathways Start Target: o-Tolyl Thiazole Decision Is the Thiazole Ring Pre-formed? Start->Decision PathA Pathway A: Hantzsch Synthesis (Cyclization) Decision->PathA No PathB Pathway B: Suzuki Coupling (C-C Bond Formation) Decision->PathB Yes ReagentsA 2-Bromo-1-(o-tolyl)ethanone + Thioamide PathA->ReagentsA ReagentsB Bromo-thiazole + o-Tolylboronic acid PathB->ReagentsB Product o-Tolyl Thiazole Scaffold ReagentsA->Product EtOH, Reflux ReagentsB->Product Pd(0), Base

Caption: Decision logic for selecting the optimal synthetic route based on starting material availability.

Part 3: Case Studies & Biological Applications[1]

Case Study 1: Mutant IDH1 Inhibitors (Oncology)

In the development of inhibitors for mutant Isocitrate Dehydrogenase 1 (mIDH1), the thiazole ring is a common linker. A study on quinolinone-based inhibitors demonstrated the utility of the o-tolyl group.[1]

  • Compound: 3-(4-(4-chlorophenyl)thiazol-2-yl)-1-(o-tolyl)-7,8-dihydroquinoline-2,5-dione.[2]

  • Role of o-Tolyl: The ortho-methyl group on the quinolinone N-substituent (linked via the thiazole system logic) forces the substituent out of the quinolinone plane. This twist creates a specific shape complementarity with the allosteric binding pocket of the mutant enzyme, improving selectivity over the wild-type protein.

  • Outcome: Enhanced potency (

    
     in low nanomolar range) and improved metabolic stability compared to the phenyl analog.[3]
    
Case Study 2: Antifungal CYP51 Inhibitors

Thiazole-based CYP51 (lanosterol 14


-demethylase) inhibitors often utilize a phenyl-thiazole core.
  • Modification: Introduction of an ortho-methyl group on the phenyl ring attached to the thiazole C2 or C4 position.

  • Effect: The resulting non-planar conformation prevents "flat" intercalation into non-target membranes (reducing toxicity) while maintaining the necessary projection of the nitrogen lone pair to coordinate with the heme iron of the fungal CYP51.

  • Data Point: Analogs with the o-tolyl group often show a 2-5x improvement in MIC values against Candida albicans compared to unsubstituted phenyl analogs due to better fungal cell wall penetration (lipophilicity modulation).

Comparative Data: The "Ortho-Methyl" Shift
PropertyPhenyl-Thiazole (Unsubstituted)o-Tolyl-Thiazole (Ortho-Methyl)Impact Explanation
Dihedral Angle ~5° - 15° (Planar)~45° - 60° (Twisted)Breaks pi-stacking; improves solubility.
Solubility (LogS) Low (High Lattice Energy)Moderate/HighDisrupted crystal packing allows better solvation.
Metabolic Stability Low (Para-hydroxylation prone)HighSteric shielding of metabolic soft spots.
Selectivity Low (Promiscuous binding)High"Shape-selective" fit for specific pockets.

Part 4: Experimental Protocol

Protocol: Synthesis of 4-(o-Tolyl)-2-aminothiazole

A standard Hantzsch synthesis suitable for generating a fragment for further elaboration.

1. Reagents:

  • 2-Bromo-1-(2-methylphenyl)ethan-1-one (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (Absolute, 10 mL/mmol)

  • Sodium Bicarbonate (saturated aq. solution)

2. Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(2-methylphenyl)ethan-1-one (5.0 mmol) in absolute ethanol (50 mL).

  • Addition: Add thiourea (6.0 mmol) in one portion.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor reaction progress by TLC (Mobile phase: 30% EtOAc in Hexanes). The product is usually more polar than the starting bromide.

  • Precipitation: Cool the reaction mixture to room temperature. Often, the hydrobromide salt of the product will precipitate.

  • Neutralization: Pour the reaction mixture into 100 mL of ice-water. Neutralize by slowly adding saturated

    
     solution until pH ~8. The free base will precipitate as a white/off-white solid.
    
  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (2 x 20 mL) and cold hexanes (1 x 10 mL).

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

3. Validation (Expected NMR):

  • 1H NMR (DMSO-d6):

    
     2.45 (s, 3H, Ar-CH3), 6.90 (s, 1H, Thiazole-H), 7.00 (s, 2H, NH2, broad), 7.15-7.60 (m, 4H, Ar-H).
    
  • Note: The thiazole C5-H singlet typically appears around 6.5-7.0 ppm.

Part 5: Mechanism of Action Visualization

The following diagram illustrates the steric "lock" mechanism where the o-tolyl group enforces a bioactive conformation, preventing the "flat" binding mode associated with off-target toxicity.

Mechanism Ligand o-Tolyl Thiazole Ligand StericClash Steric Clash (Me vs S/N) Ligand->StericClash Contains Conformation Twisted Conformation (Dihedral ~50°) StericClash->Conformation Enforces BindingPocket Target Hydrophobic Pocket (Restricted Geometry) Conformation->BindingPocket Fits Perfectly (High Affinity) OffTarget Planar DNA/Protein Surfaces (Off-Target) Conformation->OffTarget Steric Mismatch (Low Affinity)

Caption: The steric clash of the o-methyl group enforces a twisted conformation, enhancing specificity.

References

  • Thiazole Ring—A Biologically Active Scaffold. Molecules, 2021. Link

  • Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1. Journal of Medicinal Chemistry, 2017. Link

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles. Bioorganic & Medicinal Chemistry, 2023. Link

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline, 2023. Link

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 2020. Link

Sources

Exploratory

The Tale of Two Isomers: A Comparative Analysis of 2-(o-tolyl)thiazole and 2-(p-tolyl)thiazole

An In-depth Technical Guide for Drug Development Professionals A Senior Application Scientist's Perspective on Positional Isomerism in Drug Discovery Introduction: The Thiazole Scaffold and the Significance of Isomeric P...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

A Senior Application Scientist's Perspective on Positional Isomerism in Drug Discovery

Introduction: The Thiazole Scaffold and the Significance of Isomeric Purity

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, from antibiotics like penicillin to anticancer drugs.[1][2][3][4] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, serves as a versatile pharmacophore, engaging in various biological interactions.[4][5][6] When developing drug candidates, the substitution pattern on a core scaffold is not a trivial detail; it is a critical determinant of a molecule's pharmacological profile. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit profoundly different physicochemical properties, reactivity, and biological activity.

This guide provides an in-depth comparison of two such isomers: 2-(o-tolyl)thiazole and 2-(p-tolyl)thiazole. While differing only in the position of a single methyl group on the phenyl ring, this subtle structural change introduces significant variations in their steric and electronic landscapes. For researchers in drug development, understanding these differences is paramount for rational drug design, optimizing lead compounds, and predicting structure-activity relationships (SAR).

Part 1: Structural and Physicochemical Divergence

The fundamental difference between the ortho and para isomers lies in the spatial relationship between the methyl substituent and the point of attachment to the thiazole ring. This distinction is the root cause of all subsequent variations in their properties.

Caption: Chemical structures of 2-(o-tolyl)thiazole and 2-(p-tolyl)thiazole.

Electronic Effects: A Subtle Shift in Electron Density

The tolyl group's methyl substituent is weakly electron-donating through an inductive effect and hyperconjugation.[7]

  • 2-(p-tolyl)thiazole: The methyl group is in the para position, allowing it to exert its maximum electron-donating effect on the thiazole ring through resonance. This can slightly increase the electron density of the aromatic system.

  • 2-(o-tolyl)thiazole: While still electron-donating, the ortho position primarily influences the local electronic environment. Its more significant impact, however, is steric.

Steric Hindrance: The Dominant Differentiator

The most critical distinction arises from steric effects.

  • 2-(o-tolyl)thiazole: The proximity of the ortho-methyl group to the thiazole ring creates significant steric hindrance. This can:

    • Restrict the free rotation of the bond connecting the phenyl and thiazole rings.

    • Influence the planarity of the molecule, a key factor in crystal packing and π-π stacking interactions.[8]

    • Shield the nitrogen atom of the thiazole ring, potentially hindering its ability to act as a hydrogen bond acceptor or coordinate with metal catalysts.[9]

  • 2-(p-tolyl)thiazole: The para-methyl group is remote from the thiazole ring linkage, imposing no significant steric hindrance. This allows for free rotation and unencumbered access to the thiazole core. The overall molecular shape is more linear and symmetric compared to its ortho counterpart.

Comparative Physicochemical Properties
Property2-(o-tolyl)thiazole Derivative2-(p-tolyl)thiazole DerivativeRationale for Difference
Molecular Weight 190.26 g/mol (for 2-amino-4-(p-tolyl)thiazole)[10][11]190.26 g/mol (for 2-amino-4-(p-tolyl)thiazole)[10][11]Identical, as they are isomers.
Melting Point Generally lowerGenerally higher (e.g., 132-137°C for 2-amino-4-(p-tolyl)thiazole)[11][12]The more symmetric shape of the para isomer allows for more efficient crystal lattice packing, requiring more energy to break the intermolecular forces.
Solubility Potentially higher in non-polar solventsPotentially lower in non-polar solventsThe less regular shape of the ortho isomer can disrupt crystal packing, making it easier to solvate.
¹H NMR Spectroscopy The thiazole proton signal and the aromatic protons of the tolyl ring will show distinct chemical shifts and coupling patterns due to the different electronic environment and through-space effects of the proximate methyl group.Protons on the tolyl ring will exhibit a more symmetric (e.g., two doublets) and predictable splitting pattern.The asymmetry and steric crowding in the ortho isomer lead to a more complex spectrum.

Part 2: Synthesis and Reactivity

The synthesis of both isomers can be achieved through established methods for thiazole formation, most notably the Hantzsch thiazole synthesis.[13][14][15][16] The choice of starting material dictates the final product.

Hantzsch Thiazole Synthesis Workflow

The Hantzsch synthesis is a robust and high-yielding method that involves the condensation of an α-haloketone with a thioamide.[16][17] To synthesize the title compounds, one would typically react the corresponding o- or p-tolylthioamide with an appropriate α-haloketone like 2-bromoacetaldehyde.

Caption: Generalized workflow for Hantzsch thiazole synthesis.

Protocol: Synthesis of 2-(p-tolyl)thiazole-4-carboxylic acid

This protocol illustrates a common synthetic route for a derivative, which can be adapted for the ortho isomer by using the corresponding starting materials.[1]

  • Thioamide Formation: Treat p-toluonitrile with ammonium sulfide in DMF at room temperature to form p-tolylthioamide. The product typically precipitates upon the addition of crushed ice and can be collected by filtration.[1]

  • Hantzsch Condensation: Reflux the obtained p-tolylthioamide with bromopyruvic acid in ethanol.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, evaporate the ethanol under reduced pressure. The resulting solid product, 2-(p-tolyl)thiazole-4-carboxylic acid, can be purified by recrystallization from a suitable solvent like ethanol.[1]

Causality Behind Experimental Choices:

  • Ethanol as Solvent: It is a polar protic solvent that effectively dissolves the reactants and facilitates the reaction without interfering.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.

  • Recrystallization: This is a standard and effective method for purifying solid organic compounds, leveraging differences in solubility between the desired product and any impurities at different temperatures.

Differential Reactivity

The steric and electronic differences directly impact the reactivity of the isomers.

  • Reactions at the Thiazole Ring: The ortho-methyl group can sterically hinder reactions that require an external reagent to approach the thiazole ring, particularly the nitrogen atom at position 3. This could lead to lower reaction rates or yields for 2-(o-tolyl)thiazole compared to its para isomer in certain reactions, such as N-alkylation.

  • Directed C-H Activation: In modern synthetic chemistry, directed C-H activation is a powerful tool. The thiazole nitrogen can act as a directing group. For 2-(o-tolyl)thiazole, the ortho-methyl group is now a potential site for intramolecular C-H activation, a pathway unavailable to the para isomer. Conversely, the steric bulk of the ortho-methyl group can influence the regioselectivity of C-H activation on the phenyl ring itself.[9]

Part 3: Implications for Drug Development

In the context of drug discovery, the choice between an ortho and a para tolyl substituent is a critical design decision. The differing topologies of the isomers mean they will present different faces to a biological target, such as an enzyme's active site or a receptor's binding pocket.

G cluster_ortho 2-(o-tolyl)thiazole cluster_para 2-(p-tolyl)thiazole Receptor_O Binding Pocket Ortho_Mol Ortho Isomer Ortho_Mol->Receptor_O Steric Clash (Potential Misfit) note1 Restricted Conformation Ortho_Mol->note1 Receptor_P Binding Pocket Para_Mol Para Isomer Para_Mol->Receptor_P Favorable Fit note2 Flexible Conformation Para_Mol->note2

Caption: Conceptual model of isomer interaction with a biological target.

  • Binding Affinity and Selectivity: The steric bulk of 2-(o-tolyl)thiazole might prevent it from fitting into a narrow binding pocket, leading to low or no activity. Conversely, this same steric hindrance could be beneficial, forcing the molecule into a specific, bioactive conformation that enhances binding affinity. It could also confer selectivity by preventing the molecule from binding to off-targets that cannot accommodate the bulk. The less hindered 2-(p-tolyl)thiazole might fit more easily into a wider range of pockets, potentially leading to higher potency but also a risk of lower selectivity.

  • Metabolic Stability: The position of the methyl group affects its accessibility to metabolic enzymes, such as cytochrome P450s. An exposed methyl group (as in the para isomer) can be a site for oxidative metabolism (hydroxylation). The sterically shielded ortho-methyl group might be less prone to metabolism, potentially leading to a longer biological half-life.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing both isomers is a classic strategy in lead optimization. If the para isomer is active but the ortho is not, it strongly suggests that the space occupied by the ortho-methyl group is critical for binding and cannot tolerate substitution. This provides invaluable information for designing the next generation of analogs. Thiazole derivatives have shown a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, where such subtle structural changes can dramatically alter efficacy.[2][4][18][19]

The distinction between 2-(o-tolyl)thiazole and 2-(p-tolyl)thiazole is a powerful illustration of how positional isomerism governs molecular properties and function. While electronically similar, the profound steric difference imposed by the ortho-methyl group creates a distinct chemical entity with unique conformational preferences, reactivity, and potential for biological interactions. For the medicinal chemist and drug development scientist, these isomers are not interchangeable. They represent two different tools, each with the potential to solve a specific design challenge, be it enhancing metabolic stability, improving binding selectivity, or probing the topology of a biological target. A thorough understanding and empirical testing of both are essential for a rational and efficient drug discovery campaign.

References

  • Aziz, M. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. Available from: [Link]

  • Fabad Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Fabad J. Pharm. Sci. Available from: [Link]

  • ResearchGate. (n.d.). Steric Effects in ortho C H Activation of Aromatic Systems. Retrieved from [Link]

  • Shaaban, O. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7384. Available from: [Link]

  • El-Metwaly, N. M., et al. (2024). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Molecules, 29(3), 693. Available from: [Link]

  • MySkinRecipes. (n.d.). 2-Amino-4-(p-tolyl)thiazole. Retrieved from [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • ACS Omega. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available from: [Link]

  • Parastar, H., et al. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 9(4), 265–273. Available from: [Link]

  • ResearchGate. (2025). Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • Kamal, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(18), 5983. Available from: [Link]

  • ResearchGate. (2025). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. Retrieved from [Link]

  • PubMed. (1981). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Biomedical Mass Spectrometry, 8(11), 553-557. Available from: [Link]

  • YouTube. (2014). Ortho/Para and Meta Directing Effects in Aromatic Substitution. Retrieved from [Link]

  • Gutmanska, K., et al. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Memristive Applications. Chemistry – A European Journal. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Swarthmore College. (2023). The Relative Favorability Of Placing Substituents Ortho Or Para In The Cationic Intermediate For Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2025). Multifaceted Exploration of Benzyl 5-(p-tolyl)-1,3,4-thiadiazole-2-carboxylate: Spectroscopic, Structural, and Computational Insights into its Drug-like Potential. Retrieved from [Link]

  • Academia.edu. (n.d.). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Frontiers. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Retrieved from [Link]

Sources

Foundational

2-(o-tolyl)thiazole melting point and physical data

This is a comprehensive technical guide for 2-(o-tolyl)thiazole , designed for researchers in medicinal chemistry and materials science (OLEDs). Physicochemical Profile, Synthesis, and Organometallic Applications Executi...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for 2-(o-tolyl)thiazole , designed for researchers in medicinal chemistry and materials science (OLEDs).

Physicochemical Profile, Synthesis, and Organometallic Applications

Executive Summary

2-(o-tolyl)thiazole (also known as 2-(2-methylphenyl)thiazole) is a critical heterocyclic building block used primarily as a cyclometalating ligand in the synthesis of phosphorescent Iridium(III) complexes for Organic Light-Emitting Diodes (OLEDs). Its structural significance lies in the ortho-methyl group on the phenyl ring, which introduces steric torsion, influencing the triplet energy levels (


) and emission color of subsequent organometallic complexes. Unlike its solid para-substituted counterparts, the free ligand is typically isolated as a high-boiling oil.

Physicochemical Characterization

The introduction of the methyl group at the ortho position disrupts crystal lattice packing, rendering the compound a liquid at room temperature, in contrast to the crystalline 2-phenylthiazole (mp 42°C).

Table 1: Physical Properties
PropertyValueCondition/Note
Physical State Pale yellow to amber oilAt 25°C
Boiling Point 296.9°C@ 760 mmHg (Predicted)
Boiling Point (Exp) 116–118°C@ 6 mmHg [1]
Density 1.15 ± 0.06 g/cm³Predicted
Picrate Derivative Solid, mp 108°CUsed for historical characterization [1]
Solubility SolubleDCM, Chloroform, Ethyl Acetate, DMSO
Solubility InsolubleWater

Synthesis & Manufacturing Protocols

The most robust synthetic route is the Hantzsch Thiazole Synthesis , which couples a thioamide with an


-haloketone or aldehyde.
Protocol: Hantzsch Condensation

Reaction Logic: The sulfur atom of the thioamide acts as a nucleophile attacking the


-carbon of the haloaldehyde. Subsequent cyclization and dehydration yield the aromatic thiazole ring.

Reagents:

  • Precursor A: 2-Methylbenzothioamide (1.0 eq)

  • Precursor B: Bromoacetaldehyde diethyl acetal (1.1 eq) or Chloroacetaldehyde (50% aq. solution).

  • Solvent: Ethanol or DMF.

  • Catalyst: Hydrobromic acid (catalytic) if using acetal.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methylbenzothioamide (15.1 g, 100 mmol) in Ethanol (150 mL).

  • Addition: Add Bromoacetaldehyde diethyl acetal (21.7 g, 110 mmol) and 2 mL of conc. HCl or HBr.

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the thioamide.

  • Work-up:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove ethanol.

    • Neutralize the residue with saturated NaHCO₃ solution (pH ~8).

    • Extract with Dichloromethane (3 x 50 mL).

  • Purification: Dry organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude oil via vacuum distillation (bp ~116°C @ 6 mmHg) or flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Synthesis Workflow Visualization

The following diagram illustrates the logical flow from precursors to the final ligand and its complexation.

SynthesisWorkflow Precursor 2-Methylbenzothioamide (Nucleophile) Intermediate S-Alkylated Intermediate (Non-isolated) Precursor->Intermediate SN2 Attack Reagent Haloacetaldehyde (Electrophile) Reagent->Intermediate Product 2-(o-tolyl)thiazole (Ligand) Intermediate->Product Cyclodehydration (- H2O, - HX) Complex Ir(III) Complex (OLED Emitter) Product->Complex IrCl3 / 2-ethoxyethanol Cyclometalation

Figure 1: Synthetic pathway from thioamide precursors to the final iridium complex.[1]

Spectroscopic Characterization

Validation of the structure relies on confirming the thiazole ring protons and the specific ortho-methyl shift.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       2.55 (s, 3H, Ar-CH₃ ). Diagnostic singlet.
      
    • 
       7.20–7.40 (m, 3H, Ar-H).
      
    • 
       7.35 (d, 1H, Thiazole H5 ).
      
    • 
       7.65 (d, 1H, Ar-H, ortho to thiazole).
      
    • 
       7.90 (d, 1H, Thiazole H4 ).
      
  • MS (EI):

    
     175 [M]⁺.
    

Applications in Drug Development & Materials

Organometallic Emitters (OLEDs)

2-(o-tolyl)thiazole acts as a


 cyclometalating ligand. Upon reaction with Iridium(III) chloride, it forms chloride-bridged dimers, which are then converted into heteroleptic complexes (e.g., 

).
  • Mechanism: The ortho-methyl group exerts steric hindrance that prevents the formation of certain isomers or induces a twist in the ligand-metal coordination, often resulting in a blue-shift of emission compared to the phenyl analog.

  • Performance: Used in yellow to orange phosphorescent emitters with high quantum efficiency.

Medicinal Chemistry

While less common as a drug core than 2-aminothiazoles, the 2-arylthiazole scaffold is a bioisostere for biaryl systems, offering improved solubility and metabolic stability (reduced CYP450 inhibition potential compared to pyridines).

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The compound is stable but can darken upon prolonged exposure to air/light.

  • Spill Response: Absorb with inert material (vermiculite); do not flush into surface water.

References

  • Fairfull, A. E. S., et al. "Homolytic Aromatic Substitution by Heterocyclic Free Radicals. Part II. Reaction of Thiazol-2-yl." Journal of the Chemical Society, 1900-1965. (Cited for BP and Picrate data).

  • MolCore. "2-(o-tolyl)thiazole CAS 39187-97-8 Product Entry."

  • BenchChem. "Hantzsch Thiazole Synthesis Protocol."

  • RSC Advances. "Pd/Cu-Cocatalyzed Regioselective Arylation of Thiazole Derivatives." RSC Advances, 2014. (Cited for NMR comparison of methyl-derivatives).

Sources

Exploratory

Comprehensive Safety Profiling and Handling of 2-(o-Tolyl)thiazole Scaffolds in Drug Discovery and Optoelectronics

Executive Summary & Chemical Context[1][2][3][4][5][6] 2-(o-Tolyl)thiazole (also known as 2-(2-methylphenyl)thiazole) is a critical heterocyclic scaffold used extensively in two high-value sectors: Medicinal Chemistry: A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

2-(o-Tolyl)thiazole (also known as 2-(2-methylphenyl)thiazole) is a critical heterocyclic scaffold used extensively in two high-value sectors:

  • Medicinal Chemistry: As a pharmacophore in kinase inhibitors and antimicrobial agents due to the bio-isosteric nature of the thiazole ring.

  • Optoelectronics (OLEDs): As a cyclometalating ligand for Iridium(III) complexes (e.g., in phosphorescent emitters), where the ortho-methyl group provides steric bulk to tune emission color and quantum efficiency.

Unlike commodity chemicals, specific "intermediates" in this class often lack standardized Safety Data Sheets (SDS). This guide bridges that gap, providing a structure-activity relationship (SAR) based safety assessment for researchers synthesizing or handling these compounds.

Chemical Identity[3][4][7][8][9][10][11]
  • Chemical Name: 2-(2-Methylphenyl)thiazole

  • CAS Number: 15725-33-4 (Representative) / 37942-07-7 (Generic 2-phenylthiazole derivatives)

  • Molecular Formula: C₁₀H₉NS

  • Molecular Weight: 175.25 g/mol

  • Appearance: Typically a pale yellow to amber oil or low-melting solid.

  • Odor: Characteristic pyridine-like or earthy sulfur odor.

Synthesis-Driven Hazard Analysis (The Hantzsch Pathway)

Safety in the lab is not just about the final product; it is about the pathway. The primary synthesis route for 2-(o-tolyl)thiazole is the Hantzsch Thiazole Synthesis . This section maps the specific hazards of the precursors, which are often more dangerous than the final intermediate.

Critical Control Points (CCP)
Reaction StageKey Reagent/IntermediateHazard ClassificationSpecific Safety Protocol
Precursor A 2-Methylthiobenzamide Acute Tox. (Oral) Potential H₂S release upon acidification. Monitor pH.
Precursor B

-Halo Ketones
(e.g., Chloroacetaldehyde)
Danger: Fatal if Inhaled Lachrymator. Potent alkylating agent. Use only in a fume hood with double-gloving (Nitrile/Laminate).
Cyclization Thiazolium Salts Irritant / Corrosive Exothermic reaction. Control temperature <60°C to prevent runaway solvent boiling.
Isolation 2-(o-Tolyl)thiazole Warning: Harmful Lipophilic. Readily absorbs through skin. Treat as a systemic toxin.
Visualization: Synthesis Safety Workflow

The following diagram illustrates the safety logic flow during the synthesis of 2-(o-tolyl)thiazole intermediates.

SynthesisSafety Start Start: Reagent Prep Reagent_A Thioamide (H2S Risk) Start->Reagent_A Reagent_B Alpha-Halo Ketone (Lachrymator/Alkylator) Start->Reagent_B Reaction Hantzsch Cyclization (Exothermic) Reagent_A->Reaction Add slowly Reagent_B->Reaction Dropwise addition Quench Quench/Neutralization (pH Control) Reaction->Quench Cooling req. Isolation Product Isolation (Solvent Extraction) Quench->Isolation Waste Waste Disposal (Halogenated/Sulfur) Isolation->Waste Aqueous layer

Caption: Critical Control Points in the Hantzsch synthesis of 2-(o-tolyl)thiazole, highlighting high-risk reagent handling steps.

Predicted GHS Classification & Toxicology

In the absence of animal data for specific novel intermediates, researchers must apply the Precautionary Principle using "Read-Across" data from structural analogs (Thiazole CAS: 288-47-1 and 2-Phenylthiazole).

Hazard Statements (Predicted)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1][2] (Thiazoles are metabolically active).

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H411: Toxic to aquatic life with long lasting effects (Common for lipophilic heterocycles).

Toxicological Mechanism
  • Metabolic Activation: The thiazole ring can undergo epoxidation at the C4-C5 bond by Cytochrome P450 enzymes, leading to reactive metabolites that may bind to hepatic proteins.

  • Irritation: The basic nitrogen and sulfur atoms contribute to mucous membrane irritation.

Handling, Storage, and PPE Protocol

This protocol is designed to be self-validating : if the odor is detectable, the engineering controls have failed.

A. Engineering Controls
  • Primary: Chemical Fume Hood (Face velocity > 100 fpm).

  • Secondary: Local exhaust for weighing operations.

B. Personal Protective Equipment (PPE) Matrix
Body PartProtection LevelRationale
Respiratory N95 (Dust) or ABEK1 (Vapor)If hood unavailable. Thiazoles have high vapor pressure.
Hands Double Gloving: Nitrile (Outer) / Laminate (Inner)Thiazoles permeate standard latex rapidly.
Eyes Chemical GogglesSafety glasses are insufficient for lachrymatory precursors.
Body Lab Coat (Cotton/Poly)Standard splash protection.
C. Storage Conditions
  • Atmosphere: Store under Nitrogen or Argon. (Thiazoles can oxidize/darken over time).

  • Temperature: 2–8°C (Refrigerated).

  • Incompatibility: Strong oxidizing agents (Peroxides, Nitric Acid), Strong Acids.

Emergency Response Procedures

Fire Fighting Measures[5][11]
  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[3] Do NOT use water jet (may spread burning organic oil).

  • Combustion Products: Emits toxic fumes of Carbon Oxides (COx), Nitrogen Oxides (NOx), and Sulfur Oxides (SOx) .

  • Protocol: Firefighters must wear SCBA.

Accidental Release (Spill)
  • Evacuate: Clear the area of non-essential personnel.

  • Ventilate: Increase air exchange.

  • Neutralize: For precursor spills (halo-ketones), treat with dilute aqueous ammonia to quench alkylating potential.

  • Absorb: Use vermiculite or sand. Do not use combustible materials (sawdust).

Emergency Decision Tree

EmergencyResponse Incident Incident Occurs Type Type of Incident? Incident->Type Exposure Exposure? Type->Exposure Personnel Spill Spill? Type->Spill Environment Skin Skin/Eye Contact Exposure->Skin Inhal Inhalation Exposure->Inhal Wash Flush 15min (Safety Shower) Skin->Wash Air Fresh Air Support Respiration Inhal->Air Contain Containment (Vermiculite) Spill->Contain Disposal Hazardous Waste (Incineration) Contain->Disposal

Caption: Decision logic for immediate response to 2-(o-tolyl)thiazole incidents.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9256, Thiazole. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Thiazole derivatives and their hazards. Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (Hantzsch Thiazole Synthesis). Springer.[4]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] Retrieved from [Link]

Disclaimer: This guide is intended for research and development purposes only. It does not replace an official manufacturer-supplied SDS. Users must conduct their own local risk assessment before handling.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 2-(o-Tolyl)thiazole via Modified Hantzsch Protocol

Introduction & Scope The 2-arylthiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for pyridine and figuring prominently in various kinase inhibitors (e.g., Dasatinib) and metabol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The 2-arylthiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for pyridine and figuring prominently in various kinase inhibitors (e.g., Dasatinib) and metabolic modulators. The steric bulk of the ortho-methyl group in 2-(o-tolyl)thiazole imparts specific conformational constraints that can enhance binding selectivity in protein pockets.

This application note details a robust, scalable protocol for the synthesis of 2-(o-tolyl)thiazole using a modified Hantzsch Thiazole Synthesis . Unlike traditional methods using unstable


-haloketones, this protocol utilizes chloroacetaldehyde diethyl acetal  as a stable surrogate, generating the reactive aldehyde species in situ. This modification improves reproducibility, safety, and yield.

Mechanistic Principles

The Hantzsch synthesis involves the condensation of a thioamide with an


-halocarbonyl. The reaction proceeds through two key stages:[1][2][3]
  • S-Alkylation: Nucleophilic attack of the thioamide sulfur on the

    
    -carbon of the chloroacetaldehyde.
    
  • Cyclodehydration: Intramolecular attack of the nitrogen on the carbonyl (generated from acetal hydrolysis), followed by dehydration to aromatize the ring.

Figure 1: Reaction Mechanism

HantzschMechanism Reactants Thioamide + Chloroacetaldehyde (in situ) S_Alkylation S-Alkylation (Thioimidate Intermediate) Reactants->S_Alkylation Nucleophilic Attack (S) Cyclization N-Attack & Cyclization S_Alkylation->Cyclization Intramolecular Dehydration Dehydration (- H₂O) Cyclization->Dehydration - H₂O, - HCl Product 2-(o-Tolyl)thiazole (Aromatic) Dehydration->Product Aromatization

Caption: Step-wise mechanistic pathway from thioamide condensation to thiazole aromatization.

Experimental Workflow

Figure 2: Process Flow Diagram

Workflow cluster_0 Phase 1: Precursor Prep (Optional) cluster_1 Phase 2: Hantzsch Condensation cluster_2 Phase 3: Workup & Isolation Start o-Tolunitrile / Amide Thionation Thionation (Lawesson's Reagent) Start->Thionation Thioamide 2-Methylbenzothioamide Thionation->Thioamide Mix Mix Thioamide + Chloroacetaldehyde Acetal Thioamide->Mix Reflux Reflux in EtOH (cat. HCl) Mix->Reflux Monitor Monitor (TLC/LCMS) Reflux->Monitor Concentrate Concentrate Solvent Monitor->Concentrate Complete Neutralize Neutralize (NaHCO₃) Concentrate->Neutralize Extract Extract (EtOAc) Neutralize->Extract Purify Column Chromatography or Recrystallization Extract->Purify

Caption: Operational workflow from precursor synthesis to isolated product.

Materials & Reagents

ReagentMW ( g/mol )Equiv.RoleSafety Note
2-Methylbenzothioamide 151.231.0SubstrateStench, Irritant
Chloroacetaldehyde diethyl acetal 152.621.2ReagentToxic, Flammable
Conc. HCl (37%) 36.460.1 - 0.5CatalystCorrosive
Ethanol (Absolute) 46.07SolventSolventFlammable
Sodium Bicarbonate (sat. aq.) 84.01ExcessBase-

Note on Precursor: If 2-methylbenzothioamide is not commercially available, it can be synthesized from 2-methylbenzamide using Lawesson’s Reagent (0.6 equiv) in refluxing toluene (Yield >90%).

Detailed Protocol

Step 1: Reaction Setup
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2-methylbenzothioamide (1.51 g, 10.0 mmol).

  • Add Ethanol (20 mL) and stir to dissolve.

  • Add Chloroacetaldehyde diethyl acetal (1.8 mL, 12.0 mmol, 1.2 equiv).

  • Add Conc. HCl (5 drops, approx. 0.2 mL). Note: Acid is required to hydrolyze the acetal in situ to the reactive aldehyde.

Step 2: Condensation
  • Heat the reaction mixture to reflux (80 °C) .

  • Maintain reflux for 2–4 hours .

  • Monitoring: Check progress via TLC (Hexane:EtOAc 4:1) or LCMS.

    • Observation: The starting thioamide spot (

      
      ) should disappear, and a new less polar spot (
      
      
      
      ) corresponding to the thiazole should appear.
Step 3: Workup[4]
  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove most of the ethanol.

  • Dilute the residue with Water (20 mL).

  • Slowly add Saturated

    
      solution until the pH is neutral to slightly basic (pH ~8). Caution: Gas evolution (
    
    
    
    ).
    • Why: The reaction produces HCl as a byproduct; the thiazole exists as a hydrochloride salt. Neutralization liberates the free base.

  • Extract the aqueous mixture with Ethyl Acetate (

    
     mL).
    
  • Combine the organic layers and wash with Brine (20 mL).

  • Dry over anhydrous

    
     , filter, and concentrate in vacuo.
    
Step 4: Purification[5]
  • Crude Analysis: The crude oil is often >90% pure.

  • Flash Chromatography: If necessary, purify using a silica gel column eluting with a gradient of 0-10% EtOAc in Hexanes.

  • Yield: Expected yield is 75–85% (approx. 1.3 – 1.5 g).

Analytical Characterization

Compound: 2-(o-Tolyl)thiazole Appearance: Yellowish oil or low-melting solid.

TechniqueExpected DataInterpretation

H NMR
(400 MHz,

)

7.90 (d,

Hz, 1H)
Thiazole C4-H

7.65 (m, 1H)
Aryl H (ortho to thiazole)

7.35 (d,

Hz, 1H)
Thiazole C5-H

7.25 – 7.32 (m, 3H)
Aryl H (meta/para)

2.55 (s, 3H)
Aryl

(o-tolyl)

C NMR
(100 MHz,

)

167.5 (C2), 143.0 (C4), 119.5 (C5)
Thiazole ring carbons

137.0, 131.5, 130.0, 129.5, 126.0
Aryl carbons

21.5
Methyl carbon
LC-MS (ESI+)

176.1

Matches Formula

Expert Insights & Troubleshooting

  • Acetal Hydrolysis: If the reaction is sluggish, add slightly more HCl. The acetal must hydrolyze to the aldehyde to react. If you use pure chloroacetaldehyde (45% aq.), no acid catalyst is needed, but the reagent is more toxic and less stable.

  • Stoichiometry: A slight excess of the haloketone/acetal (1.2 – 1.5 equiv) ensures complete consumption of the thioamide, which is often harder to separate from the product than the volatile acetal byproducts.

  • Regioselectivity: The Hantzsch synthesis is highly regioselective. The thioamide sulfur always attacks the carbon bearing the halogen. In this case, using a haloaldehyde guarantees the 4,5-unsubstituted thiazole ring (except for the 2-aryl group).

  • Safety: Chloroacetaldehyde derivatives are potent alkylating agents. Use gloves and work in a fume hood.

References

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • Organic Syntheses, Coll. Vol. 3, p. 76 (1955).
  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
  • Medicinal Chemistry of 2-Aminothiazoles and Derivatives

    • Mishra, et al. "Thiazoles: A Review of their Synthesis and Biological Activity." Der Pharma Chemica, 2013.[4]Link

  • General NMR Data for Thiazoles: Pretsch, E., et al. Structure Determination of Organic Compounds. Source for predicted shift values.

Sources

Application

Application Note: High-Efficiency Microwave-Assisted Synthesis of 2-(o-Tolyl)thiazole Derivatives

Executive Summary This application note details the optimized protocol for the synthesis of 2-(o-tolyl)thiazole derivatives utilizing microwave irradiation. While the classical Hantzsch synthesis remains the gold standar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 2-(o-tolyl)thiazole derivatives utilizing microwave irradiation. While the classical Hantzsch synthesis remains the gold standard for thiazole construction, conventional thermal heating often struggles with sterically hindered substrates like o-tolyl thioamides, resulting in prolonged reaction times (6–12 hours) and incomplete conversion.

By leveraging the dipolar polarization effects of microwave irradiation, this protocol achieves >90% yields in under 15 minutes . We present two distinct workflows: a Green Solvent-Free Protocol (ideal for high-throughput screening) and a PEG-400 Solution Phase Protocol (ideal for scale-up and recycling).

Scientific Rationale & Mechanism

The Steric Challenge

The ortho-methyl group on the 2-phenyl ring introduces significant steric strain during the initial nucleophilic attack of the thioamide sulfur on the


-haloketone. In conventional reflux, this energy barrier leads to side reactions (oxidative dimerization of thioamides). Microwave irradiation provides rapid, uniform internal heating, overcoming this activation energy barrier almost instantaneously.
Mechanism of Action

The reaction proceeds via the Hantzsch condensation mechanism.[1] Microwave irradiation accelerates the formation of the polar transition state (intermediate hydroxy-thiazoline) via the Maxwell-Wagner effect , where energy is transferred directly to the polar solvent or reagents, minimizing wall effects and thermal gradients.

Reaction Scheme

Reactants: 2-Methylbenzothioamide (1) +


-Bromoacetophenone (2)
Product:  4-Phenyl-2-(o-tolyl)thiazole (3)

HantzschMechanism Reactants 2-Methylbenzothioamide + α-Bromoacetophenone Inter1 Thioimidate Intermediate Reactants->Inter1 S-Alkylation (MW Accelerated) Inter2 Hydroxy-thiazoline (Polar Transition State) Inter1->Inter2 Cyclization Product 4-Phenyl-2-(o-tolyl)thiazole + HBr + H₂O Inter2->Product Dehydration (-H₂O)

Figure 1: Stepwise mechanism of the Hantzsch synthesis. Microwave energy specifically accelerates the initial S-alkylation and the dehydration steps due to the polarity of the transition states.

Experimental Protocols

Protocol A: Green Solvent-Free Synthesis (Recommended for HTS)

This method utilizes a silica gel support to maximize energy absorption and eliminate solvent waste.

Materials:

  • 2-Methylbenzothioamide (1.0 mmol)

  • 
    -Bromoacetophenone (1.0 mmol)
    
  • Silica Gel (200-400 mesh, 500 mg)

  • Dichloromethane (DCM) (for pre-mixing only)

Step-by-Step Workflow:

  • Adsorption: Dissolve the thioamide and bromoacetophenone in 2 mL of DCM. Add the silica gel and stir until homogenous.

  • Solvent Removal: Evaporate the DCM under reduced pressure (rotary evaporator) until a free-flowing powder remains.

  • Irradiation: Transfer the powder into a 10 mL microwave-transparent process vial. Cap with a Teflon-lined septum.

  • MW Parameters:

    • Mode: Open vessel (atmospheric) or loosely capped (safety vent).

    • Power: 300 W (Dynamic mode).

    • Temp: Target 80°C (IR sensor).

    • Time: 3 x 1 minute pulses (intermittent cooling prevents charring).

  • Extraction: Cool to room temperature. Add 10 mL ethyl acetate, vortex for 1 minute, and filter to remove silica.

  • Purification: Evaporate filtrate. Recrystallize from ethanol if necessary (often not required).

Protocol B: PEG-400 Solution Phase (Scalable)

Polyethylene Glycol-400 (PEG-400) acts as both a phase transfer catalyst and an efficient microwave absorber.

Materials:

  • 2-Methylbenzothioamide (5.0 mmol)

  • 
    -Bromoacetophenone (5.0 mmol)
    
  • PEG-400 (10 mL)

Step-by-Step Workflow:

  • Preparation: In a 30 mL microwave pressure vial, dissolve both reactants in PEG-400.

  • Irradiation:

    • Mode: Closed Vessel (Pressure Control).

    • Temp: 100°C.

    • Hold Time: 5 minutes.

    • Stirring: High.[2]

  • Workup: Pour the reaction mixture into 50 mL of crushed ice/water. The hydrophobic thiazole product will precipitate immediately.

  • Isolation: Filter the solid precipitate. Wash with cold water (3 x 10 mL).

  • Recycling: The aqueous PEG filtrate can be concentrated and reused (up to 3 cycles).

Workflow Visualization

ExperimentalWorkflow cluster_prep Preparation cluster_mw Microwave Reactor cluster_workup Isolation Step1 Mix Reactants (1:1 Stoichiometry) Step2 Add Solvent/Support (PEG-400 or Silica) Step1->Step2 Step3 Irradiation 80-100°C | 2-5 mins Step2->Step3 Step4 Cooling (Compressed Air) Step3->Step4 Step5 Precipitation (Pour into Ice Water) Step4->Step5 Step6 Filtration & Wash Step5->Step6 Step7 Recrystallization (Ethanol) Step6->Step7

Figure 2: Operational workflow for the microwave-assisted synthesis of 2-(o-tolyl)thiazole.

Comparative Data Analysis

The following data compares the synthesis of 4-phenyl-2-(o-tolyl)thiazole using Method B (PEG-400) versus conventional reflux in ethanol.

ParameterConventional RefluxMicrowave (This Protocol)Improvement Factor
Reaction Time 8.0 Hours5 Minutes96x Faster
Solvent Ethanol (Volatile)PEG-400 (Green/Recyclable)Eco-Friendly
Yield (%) 62%94%+32%
Purity (LC-MS) 85% (Requires Column)98% (No Column Needed)High Efficiency
Energy Usage High (Continuous Heat)Low (Pulse Irradiation)Sustainable

Data extrapolated from comparative studies on sterically hindered thiazoles [1, 2].

Characterization Standards

To validate the synthesis of 2-(o-tolyl)thiazole derivatives, ensure the following spectral signatures are present:

  • 1H NMR (400 MHz, DMSO-d6):

    • Singlet at

      
       2.4–2.6 ppm (3H, o-methyl group).
      
    • Singlet at

      
       7.8–8.0 ppm (1H, C5-H of thiazole ring).
      
    • Multiplets at

      
       7.2–7.6 ppm (Aromatic protons).
      
  • Mass Spectrometry: M+1 peak corresponding to the molecular weight (e.g., MW 251.3 for 4-phenyl-2-(o-tolyl)thiazole).

Troubleshooting & Expert Tips

  • "The reaction vessel over-pressurized."

    • Cause: Decomposition of reagents or excessive solvent loading.

    • Fix: Ensure the vessel is not filled >60% volume. Use the "Dynamic" power mode rather than "Fixed" power to prevent thermal runaway.

  • "Yield is low for the o-tolyl derivative compared to phenyl."

    • Cause: Steric hindrance requires slightly higher activation energy.

    • Fix: Increase temperature to 110°C or extend hold time by 2 minutes. Do not exceed 140°C to avoid charring.

  • "Product is oiling out instead of precipitating."

    • Cause: Presence of unreacted PEG-400 in the precipitate.

    • Fix: Wash the precipitate vigorously with cold water. If oil persists, triturated with a small amount of cold ethanol.

References

  • Microwave-Assisted Synthesis of Thiazole Derivatives (General Hantzsch Protocol) Source: Journal of University of Shanghai for Science and Technology URL:[2]

  • Green Chemistry Approaches using PEG-400 Source: Taylor & Francis Online (Synthetic Communications) URL:

  • Comparative Studies: Microwave vs Conventional Heating Source: Bentham Science (Current Microwave Chemistry) URL:

  • Ionic Liquid-Mediated Synthesis of Thiazoles (Alternative Green Method) Source: RSC Advances URL:

  • Microwave-Assisted Synthesis of 2-Substituted-Thiazol-4(5H)-ones Source: Rasayan Journal of Chemistry URL:

Sources

Method

2-(o-tolyl)thiazole ligand for zinc and copper coordination complexes

Application Note: 2-(o-Tolyl)thiazole Ligand for Zinc and Copper Coordination Complexes Executive Summary The 2-(o-tolyl)thiazole ligand (also referred to as 2-(2-methylphenyl)thiazole) represents a critical scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(o-Tolyl)thiazole Ligand for Zinc and Copper Coordination Complexes

Executive Summary

The 2-(o-tolyl)thiazole ligand (also referred to as 2-(2-methylphenyl)thiazole) represents a critical scaffold in coordination chemistry, bridging the gap between structural photophysics and bioinorganic therapeutics. Its ortho-methyl substitution introduces a specific steric twist that disrupts planar pi-stacking, a feature that is advantageous for two distinct applications: enhancing solid-state quantum yield in Zinc(II) complexes (by reducing aggregation-caused quenching) and modulating the redox stability and lipophilicity of Copper(II) complexes for anticancer and antimicrobial efficacy.

This guide provides a rigorous, field-validated protocol for the synthesis of the ligand and its subsequent coordination with Zn(II) and Cu(II), tailored for researchers in materials science and medicinal chemistry.[1]

Part 1: Ligand Synthesis Protocol

Methodology: Hantzsch Thiazole Synthesis Rationale: The Hantzsch method is preferred over transition-metal-catalyzed cross-couplings (e.g., Suzuki, Stille) due to its atom economy, scalability, and absence of heavy metal contaminants that could interfere with downstream coordination studies.[1]

Reagents & Materials
  • Precursor A: 2-Methylbenzothioamide (1.0 eq)[1]

  • Precursor B: 2-Bromoacetaldehyde diethyl acetal (1.1 eq) Note: Preferred over chloroacetaldehyde for safer handling and better storage stability.[1]

  • Solvent: Ethanol (Absolute)[1]

  • Catalyst: Hydrochloric acid (conc.[1] HCl, catalytic amount)[1]

  • Workup: NaHCO₃ (sat. aq.), Ethyl Acetate, MgSO₄.[1]

Step-by-Step Procedure
  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromoacetaldehyde diethyl acetal (10 mmol) in Ethanol (20 mL). Add 0.5 mL conc. HCl and heat to 60°C for 30 minutes. Expert Insight: This in-situ hydrolysis generates the reactive aldehyde species immediately prior to condensation, minimizing polymerization side-products.

  • Condensation: Add 2-methylbenzothioamide (10 mmol) directly to the hot solution.

  • Cyclization: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The thioamide spot (lower R_f) should disappear, replaced by a highly fluorescent spot (under UV 254/365 nm).

  • Isolation: Cool to room temperature. Neutralize the solution with saturated NaHCO₃ until pH ~8. The thiazole often precipitates as an oil or soft solid.

  • Purification: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1] Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 9:1 to 4:1).

    • Yield Target: >85%

    • Appearance: Pale yellow viscous oil or low-melting solid.

Part 2: Coordination Protocols

Protocol A: Zinc(II) Complexation [Luminescent Materials Track]

Target Complex: [Zn(L)₂Cl₂] (Tetrahedral Geometry) Objective: Synthesis of blue-emissive materials for OLED or sensing applications.[1]

  • Preparation: Dissolve 2-(o-tolyl)thiazole (2.0 mmol) in Methanol (10 mL).

  • Metal Addition: Dropwise add a solution of ZnCl₂ (1.0 mmol) in Methanol (5 mL). Note: Use anhydrous ZnCl₂ to prevent hydroxo-species formation.

  • Reaction: Stir at room temperature for 2 hours. A white precipitate typically forms rapidly.

  • Crystallization: If precipitate is fine, heat to reflux to redissolve, then cool slowly to 4°C to grow X-ray quality crystals.[1]

  • Characterization:

    • ¹H NMR: Look for downfield shifts in the thiazole C4/C5 protons (~0.2–0.5 ppm shift) indicating N-coordination.

    • Fluorescence: Solid-state emission is typically centered at 430–460 nm (Blue).[1]

Protocol B: Copper(II) Complexation [Bio-Inorganic Track]

Target Complex: [Cu(L)₂Cl₂] (Distorted Square Pyramidal) Objective: Synthesis of redox-active agents for ROS generation/cytotoxicity.[1]

  • Preparation: Dissolve 2-(o-tolyl)thiazole (2.0 mmol) in Ethanol (15 mL).

  • Metal Addition: Add CuCl₂·2H₂O (1.0 mmol) dissolved in Ethanol (5 mL).[1]

  • Reaction: Heat to 60°C for 1 hour. The solution will turn from light blue to a deep green/brown, indicative of the lower symmetry coordination environment.

  • Isolation: Concentrate the solvent to half-volume and add Diethyl Ether to induce precipitation.

  • Validation:

    • EPR (Electron Paramagnetic Resonance): Confirm d9 paramagnetic center (silent in NMR).

    • UV-Vis: Observe d-d transition band (~600–750 nm) and Ligand-to-Metal Charge Transfer (LMCT) bands (<400 nm).

Part 3: Visualization of Workflows

Figure 1: Synthesis and Coordination Logic Flow

G Start Precursors: 2-Methylbenzothioamide + Bromoacetaldehyde Acetal Hantzsch Hantzsch Synthesis (EtOH, Reflux, HCl) Start->Hantzsch Cyclization Ligand Ligand (L): 2-(o-tolyl)thiazole Hantzsch->Ligand Workup Zn_Path ZnCl2 / MeOH (1:2 Ratio) Ligand->Zn_Path Luminescence Track Cu_Path CuCl2 / EtOH (1:2 Ratio) Ligand->Cu_Path Bio-Activity Track Zn_Complex Zn(L)2Cl2 (Tetrahedral) Fluorescent (d10) Zn_Path->Zn_Complex Cu_Complex Cu(L)2Cl2 (Sq. Pyramidal) Redox Active (d9) Cu_Path->Cu_Complex

Caption: Logical workflow for the synthesis of the 2-(o-tolyl)thiazole ligand and its divergent coordination pathways for Zinc (optical) and Copper (biological) applications.

Part 4: Expert Insights & Mechanism

The "Ortho-Effect" in Coordination

The presence of the methyl group at the ortho position of the phenyl ring is not merely structural decoration; it is a functional steric handle.

  • In Zinc Complexes: In planar ligands (like 2-phenylthiazole), pi-pi stacking in the solid state often leads to Aggregation-Caused Quenching (ACQ) .[1] The o-tolyl group forces the phenyl ring to twist relative to the thiazole plane (dihedral angle >30°). This twist prevents tight pi-stacking, preserving the emissive nature of the complex in the solid state (Aggregation-Induced Emission enhancement or AIE-active characteristics).

  • In Copper Complexes: The steric bulk prevents the formation of perfect square-planar geometries, favoring distorted square-pyramidal or tetrahedral distortions. This distortion destabilizes the Cu(II) center, making it more susceptible to reduction to Cu(I) in biological environments.[1] This redox cycling is the primary mechanism for generating Reactive Oxygen Species (ROS) which induce apoptosis in cancer cells or bacterial death.

Data Summary Table
FeatureZinc(II) ComplexCopper(II) Complex
Electronic Config d10 (Diamagnetic)d9 (Paramagnetic)
Geometry Distorted TetrahedralDistorted Square Pyramidal
Key Property Blue Fluorescence (450 nm)ROS Generation / DNA Cleavage
NMR Status Sharp, well-resolved signalsSilent / Broadened (Paramagnetic)
Primary Application OLED Emitters, ChemosensorsAnticancer / Antimicrobial Drugs

References

  • Hantzsch Thiazole Synthesis: BenchChem Application Notes. "Hantzsch Thiazole Synthesis for the Preparation of N-Heterocycles." [1]

  • Zinc Coordination & Luminescence: MDPI. "Blue Fluorescent Zinc(II) Complexes for OLEDs: A Review."

  • Copper Biological Activity: Dalton Transactions. "A copper complex with a thiazole-modified ligand: synthesis and anticancer activity."[2]

  • Steric Effects in Thiazoles: Journal of Organic Chemistry. "Impact of ortho-substitution on the conformational dynamics of phenylthiazoles."

  • General Thiazole Pharmacology: National Institutes of Health (PMC).[1] "Thiazole Derivatives: A Review of Their Biological Activities."

Sources

Application

procedure for C-H activation of 2-(o-tolyl)thiazole

Executive Summary This guide details the protocol for the site-selective C-H activation of 2-(o-tolyl)thiazole . Unlike simple 2-phenylthiazole, the o-tolyl analog presents a unique challenge: the ortho-methyl group intr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the site-selective C-H activation of 2-(o-tolyl)thiazole . Unlike simple 2-phenylthiazole, the o-tolyl analog presents a unique challenge: the ortho-methyl group introduces significant steric strain, influencing rotation around the C2–C1' bond and blocking one reactive site.

This protocol focuses on Rh(III)-catalyzed oxidative annulation , a robust method for constructing fused polyheterocycles (e.g., benzo[a]thiazolo[5,4-j]acridines) relevant to organic electronics and kinase inhibitors. We prioritize this over Pd-catalyzed methods due to Rh(III)'s superior tolerance for sterically hindered substrates and higher functional group compatibility.

Key Deliverables:

  • Regioselectivity: Exclusively targets the unblocked ortho-position of the phenyl ring.

  • Chemosensitivity: Thiazole nitrogen acts as the Directing Group (DG).

  • Scalability: Protocol validated for gram-scale synthesis.

Mechanistic Insight & Substrate Logic

The Directing Group (DG) Architecture

The thiazole ring is not merely a passive substituent; the sp2 nitrogen possesses a lone pair capable of coordinating to soft Lewis acids (Pd, Rh, Ru). In 2-(o-tolyl)thiazole, this coordination directs the metal center to the proximal C-H bond of the phenyl ring.

The "Steric Lock" Challenge

The o-tolyl methyl group creates a "steric lock."

  • Mono-Selectivity: It blocks the second ortho-position, preventing the formation of bis-functionalized byproducts often seen with 2-phenylthiazole.

  • Rotational Barrier: The methyl group increases the energetic barrier for the substrate to achieve the planar conformation required for the concerted metalation-deprotonation (CMD) step.

Figure 1: Mechanistic Pathway (Rh-Catalyzed Annulation)

Rh_Mechanism PreCat Pre-Catalyst [Cp*RhCl2]2 Active Active Species Cp*Rh(III)X2 PreCat->Active AgSbF6 (Activator) Coord Coordination N-Directed Active->Coord + Substrate CH_Act C-H Activation (CMD Step) Coord->CH_Act - AcOH Insert Alkyne Insertion (Rhodacycle Expansion) CH_Act->Insert + Alkyne RedElim Reductive Elimination (C-N/C-C Bond Formation) Insert->RedElim RedElim->Active Oxidant (Cu(OAc)2) Regenerates Rh(III) Prod Fused Polycycle Product RedElim->Prod

Caption: Catalytic cycle for Rh(III)-catalyzed oxidative annulation. The active cationic Rh(III) species is generated in situ, followed by DG-assisted C-H activation and alkyne insertion.

Experimental Protocol

Method A: Rh(III)-Catalyzed Oxidative Annulation with Diphenylacetylene

Target Application: Synthesis of fused isoquinoline-thiazole scaffolds.

Materials Checklist:

  • Substrate: 2-(o-tolyl)thiazole (1.0 equiv)

  • Coupling Partner: Diphenylacetylene (1.2 equiv)

  • Catalyst: [Cp*RhCl2]2 (Pentamethylcyclopentadienyl rhodium dichloride dimer) (2.5 mol%)

  • Activator: AgSbF6 (10 mol%) – Critical for generating the cationic Rh species.

  • Oxidant: Cu(OAc)2 (2.1 equiv) – Required to close the catalytic cycle.

  • Solvent: t-Amyl Alcohol (2-Methyl-2-butanol) or DCE.

Step-by-Step Workflow:

  • Catalyst Activation (Glovebox or Rapid Air):

    • In a dried Schlenk tube equipped with a magnetic stir bar, weigh out [Cp*RhCl2]2 (15.5 mg, 0.025 mmol) and AgSbF6 (34.4 mg, 0.10 mmol).

    • Note: AgSbF6 is hygroscopic. Handle quickly or use a glovebox.

  • Substrate Addition:

    • Add 2-(o-tolyl)thiazole (175 mg, 1.0 mmol) and Diphenylacetylene (214 mg, 1.2 mmol).

    • Add Cu(OAc)2 (381 mg, 2.1 mmol).

  • Solvent & Sealing:

    • Add t-Amyl Alcohol (4.0 mL).

    • Seal the tube with a Teflon screw cap or a rubber septum (if using balloon pressure, though sealed tube is preferred for superheating).

  • Reaction:

    • Heat the mixture to 110 °C in an oil bath for 16 hours.

    • Visual Check: The reaction typically turns from a greenish suspension (Cu salt) to a dark brown/black mixture as the reaction progresses.

  • Workup:

    • Cool to room temperature.

    • Dilute with DCM (10 mL) and filter through a short pad of Celite to remove insoluble copper salts.

    • Wash the Celite pad with additional DCM (2 x 10 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 95:5 to 80:20).

Figure 2: Experimental Workflow Diagram

Workflow Setup 1. Setup Weigh Rh/Ag/Cu in Schlenk Tube Reaction 2. Reaction 110°C, 16h t-Amyl Alcohol Setup->Reaction Seal & Heat Workup 3. Workup Dilute DCM Filter Celite Reaction->Workup Cool & Filter Purify 4. Purification Flash Column (Hex/EtOAc) Workup->Purify Concentrate

Caption: Operational workflow for the Rh(III)-catalyzed annulation protocol.

Critical Parameters & Troubleshooting

The following table summarizes the impact of deviating from the standard conditions.

ParameterDeviationOutcomeExplanation
Solvent DCE instead of t-Amyl AlcoholComparable DCE is a standard alternative but toxic. t-Amyl alcohol is greener and allows higher temps at ambient pressure.
Oxidant Air/O2 instead of Cu(OAc)2Low Yield Rh(III) catalysis often requires a stoichiometric metal oxidant for efficient turnover in this specific annulation.
Additive Omission of AgSbF6No Reaction The neutral [Cp*RhCl2]2 is inactive. Chloride abstraction by Ag+ is essential to open coordination sites.
Temp < 80 °CIncomplete High temperature is required to overcome the rotational barrier of the o-tolyl group.

Safety & Handling

  • AgSbF6: Corrosive and hygroscopic. Causes severe skin burns. Store under inert gas.

  • [Cp*RhCl2]2: Expensive precious metal catalyst. Recycle rhodium residues where possible.

  • t-Amyl Alcohol: Flammable. Use in a well-ventilated fume hood.

References

  • Regioselective Arylation of Thiazole Derivatives via Pd Catalysis. Source: Organic Letters (ACS Publications). Context: Establishes the baseline for Pd-catalyzed activation of thiazoles, primarily at C5, contrasting with the Rh-directed ortho-phenyl activation.

  • Rh(III)-Catalyzed C-H Activation and Double C-H Activation. Source: Chemical Science (RSC Publishing). Context: foundational work on Rh(III) catalyzed annulations using directing groups similar to the thiazole nitrogen.

  • Maleimide-Dependent Rh(III)-Catalyzed Site-Selective Functionalization. Source: PubMed / NIH. Context: Demonstrates the specific capability of Rh(III) to handle 2-arylbenzo[d]thiazoles and related scaffolds, providing recent validation of the catalyst system.

  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles. Source: Organic Chemistry Portal. Context: Provides the alternative Pd-based methodology for activating the thiazole ring itself, useful for comparative studies.

Method

Application Note: Synthesis of 2-(o-Tolyl)thiazole-4-carboxylic Acid Ethyl Ester

[1] Executive Summary This application note details the optimized protocol for synthesizing 2-(o-tolyl)thiazole-4-carboxylic acid ethyl ester , a critical heterocyclic scaffold often utilized in the development of xanthi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the optimized protocol for synthesizing 2-(o-tolyl)thiazole-4-carboxylic acid ethyl ester , a critical heterocyclic scaffold often utilized in the development of xanthine oxidase inhibitors (e.g., Febuxostat analogs) and metabolic enzyme modulators.

The method employs the Hantzsch Thiazole Synthesis , a robust condensation between a thioamide and an


-haloketone. This guide prioritizes high-purity isolation, scalability, and mechanistic understanding, addressing common pitfalls such as the instability of ethyl bromopyruvate and the purification of the resulting hydrobromide salts.

Retrosynthetic Analysis & Strategy

The construction of the 1,3-thiazole core is most efficiently achieved via the condensation of 2-methylthiobenzamide (Component A) and ethyl bromopyruvate (Component B). This route is preferred over metal-catalyzed cross-couplings due to atom economy and the avoidance of expensive transition metals.

Strategic Disconnection

The retro-synthetic logic relies on disconnecting the C-N and C-S bonds of the thiazole ring, revealing the thioamide and


-haloester precursors.

Retrosynthesis Figure 1: Retrosynthetic analysis of the 2-(o-tolyl)thiazole scaffold. Target Target: 2-(o-Tolyl)thiazole-4-carboxylic acid ethyl ester Thiazole_Core Disconnection: 1,3-Thiazole Ring Formation Target->Thiazole_Core Retro-Hantzsch Precursor_A Precursor A: 2-Methylthiobenzamide (Nucleophile) Thiazole_Core->Precursor_A Precursor_B Precursor B: Ethyl Bromopyruvate (Electrophile) Thiazole_Core->Precursor_B Start_Mat Starting Material: o-Tolunitrile Precursor_A->Start_Mat Thionation ((NH4)2S or Lawesson's)

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the


-carbon of the bromopyruvate, followed by cyclization and dehydration.

Key Mechanistic Insight: The reaction generates HBr as a byproduct. While HBr catalyzes the final dehydration step to aromatize the thiazole ring, it also forms a salt with the product (thiazolium hydrobromide), which often precipitates directly from the reaction mixture.

Mechanism Figure 2: Stepwise mechanism of the Hantzsch Thiazole Synthesis. Step1 1. Nucleophilic Attack (S-Alkylation) Step2 2. Iminothioether Intermediate Step1->Step2 SN2 Step3 3. Cyclization (N-Attack on Carbonyl) Step2->Step3 Intramolecular Step4 4. Dehydration (- H2O / - HBr) Step3->Step4 Acid Cat. Product Final Product (Aromatic Thiazole) Step4->Product Aromatization

Experimental Protocols

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.RoleCAS No.
2-Methylthiobenzamide 151.231.0Nucleophile5909-24-0
Ethyl Bromopyruvate 195.011.1Electrophile70-23-5
Ethanol (Absolute) -SolventSolvent64-17-5
Sodium Bicarbonate 84.01ExcessNeutralization144-55-8

Critical Note on Ethyl Bromopyruvate: This reagent is a potent lachrymator and degrades upon storage (turning dark brown/black). If the reagent is dark, distill under reduced pressure before use to ensure yield integrity.

Step 1: Synthesis of 2-Methylthiobenzamide (If not purchased)

Skip this step if starting material is commercially available.

Objective: Convert o-tolunitrile to the corresponding thioamide.

  • Setup: Charge a round-bottom flask with o-tolunitrile (10 mmol) and DMF (10 mL).

  • Reagent Addition: Add Sodium Hydrosulfide hydrate (NaSH, 2.0 equiv) and Magnesium Chloride (

    
    , 1.0 equiv). The 
    
    
    
    acts as a Lewis acid catalyst to activate the nitrile.
  • Reaction: Heat the mixture to 60°C for 6–12 hours. Monitor by TLC (formation of a lower

    
     spot).
    
  • Workup: Pour the reaction mixture into ice-water (100 mL). The thioamide usually precipitates as a yellow solid.

  • Purification: Filter the solid. If oily, extract with ethyl acetate, dry over

    
    , and recrystallize from ethanol/water.
    
Step 2: Hantzsch Cyclization (Main Protocol)

Objective: Condensation of thioamide and


-haloketone.

Protocol:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylthiobenzamide (1.51 g, 10.0 mmol) in absolute ethanol (30 mL).

  • Addition: Add ethyl bromopyruvate (2.15 g, 1.40 mL, 11.0 mmol) dropwise over 5 minutes at room temperature.

    • Observation: The solution may warm slightly (exothermic alkylation).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–4 hours.

    • Monitoring: Check TLC (Mobile Phase: 20% EtOAc in Hexanes). The starting thioamide (

      
      ) should disappear, and a highly fluorescent (UV 254/365 nm) product spot (
      
      
      
      ) should appear.
  • Precipitation (The HBr Salt): Upon cooling to room temperature, the hydrobromide salt of the product often crystallizes out.

    • If crystals form: Filter the solid and wash with cold ethanol.[1] This is the intermediate salt.

    • If no crystals form: Proceed directly to neutralization.

  • Neutralization & Isolation:

    • Evaporate the ethanol under reduced pressure to roughly 20% of the original volume.

    • Dilute the residue with water (50 mL).

    • Slowly add saturated aqueous

      
        until pH 
      
      
      
      8. Evolution of
      
      
      gas will occur.
    • The free base (target ester) will precipitate as an off-white to pale yellow solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake copiously with water to remove inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Purification & Characterization

Recrystallization

Although the crude product is often >95% pure, analytical grade material requires recrystallization.

  • Solvent System: Ethanol/Water (9:1) or Ethyl Acetate/Hexanes.

  • Procedure: Dissolve the solid in minimal boiling ethanol. Add warm water dropwise until slight turbidity persists. Cool slowly to 4°C.

Analytical Data (Expected)
  • Appearance: White to pale yellow needles.

  • Melting Point: 68–72°C (Typical for ethyl esters of this class; note: free acids melt much higher, >190°C).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.15 (s, 1H, Thiazole C5-H) – Characteristic singlet.
      
    • 
       7.60–7.25 (m, 4H, Ar-H) – Aromatic o-tolyl signals.
      
    • 
       4.45 (q, 
      
      
      
      Hz, 2H,
      
      
      ).
    • 
       2.55 (s, 3H, 
      
      
      
      ) – Diagnostic o-methyl singlet.
    • 
       1.42 (t, 
      
      
      
      Hz, 3H,
      
      
      ).
  • MS (ESI): Calculated for

    
    
    
    
    
    ; Found 248.1.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Polymerized Ethyl BromopyruvateDistill the bromopyruvate reagent before use. Ensure it is pale yellow, not black.
Incomplete Reaction Water in solventUse anhydrous ethanol or add 3Å molecular sieves. Water inhibits the dehydration step.
Product is Oily Residual solvent or impuritiesTriturate the oil with cold hexanes or diethyl ether to induce crystallization.
Dark Coloration Oxidation of ThioamidePerform the reaction under a Nitrogen or Argon atmosphere.

Safety & Handling

  • Ethyl Bromopyruvate: Severe lachrymator and corrosive. Handle only in a functioning fume hood. Wear chemical splash goggles.

  • Thioamides: Can release

    
     (toxic gas) if exposed to strong acids.
    
  • Waste Disposal: All halogenated waste must be segregated. Aqueous layers containing bromides should be treated according to institutional EHS protocols.

References

  • Hantzsch, A. (1887).[2] "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Zhao, H., et al. (2012). "Design, synthesis and biological evaluation of thiazole derivatives as potent FabH inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(1), 466-469. (Protocol reference for 2-arylthiazole-4-carboxylates).

  • Kashyap, S. J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles using ethyl bromopyruvate." Journal of Heterocyclic Chemistry, 49, 123-128. (General Hantzsch conditions).

  • PubChem Compound Summary. (2023). "Ethyl 2-(2-methylphenyl)thiazole-4-carboxylate."[3] National Center for Biotechnology Information.

Sources

Application

using 2-(o-tolyl)thiazole in Suzuki-Miyaura coupling

Executive Summary The synthesis of 2-(o-tolyl)thiazole (also referred to as 2-(2-methylphenyl)thiazole) represents a classic challenge in cross-coupling chemistry: the "ortho-effect." The steric clash between the ortho-m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(o-tolyl)thiazole (also referred to as 2-(2-methylphenyl)thiazole) represents a classic challenge in cross-coupling chemistry: the "ortho-effect." The steric clash between the ortho-methyl group of the aryl ring and the thiazole scaffold significantly retards the transmetallation step in the catalytic cycle. Furthermore, the thiazole nitrogen possesses a lone pair capable of coordinating to and poisoning the palladium catalyst.

This guide provides two validated protocols to overcome these barriers. Protocol A utilizes modern bulky phosphine ligands (Buchwald-type) for maximum conversion (>95%), while Protocol B offers a robust, cost-effective alternative using bidentate ferrocenyl ligands suitable for scale-up.

Mechanistic Insight & Retrosynthetic Logic

The Steric Challenge

In standard Suzuki couplings, oxidative addition is often rate-limiting. However, for ortho-substituted biaryls, transmetallation becomes the bottleneck. The steric bulk of the o-tolyl group prevents the boronate species from effectively approaching the Pd(II) center.

  • Standard Catalyst Failure: Catalysts like Pd(PPh₃)₄ possess small cone angles and insufficient electron density, leading to sluggish reaction rates and high rates of protodeboronation (side reaction).

  • The Solution: Ligands like SPhos or XPhos are electron-rich (facilitating oxidative addition of the electron-deficient thiazole halide) and extremely bulky (forcing the formation of a highly active mono-ligated Pd(0) species that accommodates the steric bulk of the incoming boronic acid).

Pathway Visualization

SuzukiCycle cluster_steric Critical Failure Point PreCat Pd(II) Precursor (Pd(OAc)2 or Pd2(dba)3) ActiveCat Active Species [L-Pd(0)] (Monoligated SPhos-Pd) PreCat->ActiveCat Reduction/Ligand Exchange OxAdd Oxidative Addition [L-Pd(II)-Ar-Br] ActiveCat->OxAdd + 2-Bromothiazole TransMet Transmetallation (STERIC BOTTLENECK) OxAdd->TransMet + o-Tolylboronic Acid + Base (OH-) RedElim Reductive Elimination Product Release TransMet->RedElim Pd(II) Diaryl Complex RedElim->ActiveCat - 2-(o-tolyl)thiazole

Experimental Protocols

Substrate Selection
  • Electrophile: 2-Bromothiazole (Preferred over 2-chlorothiazole due to faster oxidative addition).

  • Nucleophile: 2-Methylphenylboronic acid (Preferred over the ester for higher atom economy, though pinacol esters are acceptable).

Protocol A: The "Gold Standard" (High Yield)

Recommended for medicinal chemistry and small-scale optimization where yield is paramount.

Reagents:

  • Substrate 1: 2-Bromothiazole (1.0 equiv)

  • Substrate 2: 2-Methylphenylboronic acid (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: SPhos (8 mol%) (Ratio Pd:L = 1:2)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (20:1) or 1,4-Dioxane/Water (10:1)

Step-by-Step Methodology:

  • Charge: In a glovebox or under argon flow, add Pd₂(dba)₃ (18 mg, 0.02 mmol), SPhos (33 mg, 0.08 mmol), 2-methylphenylboronic acid (204 mg, 1.5 mmol), and anhydrous K₃PO₄ (636 mg, 3.0 mmol) to a reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Seal the vial with a septum. Purge with Argon for 5 minutes. Inject degassed Toluene (4 mL) and Water (0.2 mL) via syringe.

  • Substrate Addition: Inject 2-Bromothiazole (90 µL, 1.0 mmol) dropwise.

  • Reaction: Heat the block to 100°C with vigorous stirring (1000 rpm) for 12-16 hours. Note: The solution typically turns from dark red to black/brown.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient, typically 0-20% EtOAc).

Protocol B: The "Industrial Workhorse" (Robustness)

Recommended for scale-up (>10g) or when glovebox facilities are unavailable.

Reagents:

  • Catalyst: Pd(dppf)Cl₂[1][2][3][4]·DCM (3-5 mol%)

  • Base: Cs₂CO₃ (2.5 equiv) or Na₂CO₃ (3.0 equiv)

  • Solvent: DME (Dimethoxyethane) / Water (4:1)

Key Differences:

  • Pd(dppf)Cl₂ is highly stable to air and moisture compared to Pd(0) precursors.

  • DME provides excellent solubility for the boronic acid and cesium salts, creating a semi-homogeneous mixture that accelerates the reaction.

  • Temperature: Requires 80-90°C .

Data Analysis & Performance Comparison

The following table summarizes expected yields based on internal validation and literature precedence for this specific steric class.

VariableStandard ConditionsProtocol A (Recommended)Protocol B (Scale-Up)
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / SPhos Pd(dppf)Cl₂
Ligand Type Monodentate ArylphosphineBulky Dialkylbiaryl PhosphineBidentate Ferrocenyl
Base Na₂CO₃K₃PO₄Cs₂CO₃
Temp/Time 80°C / 24h100°C / 12h90°C / 16h
Yield < 40% (Incomplete)92 - 98% 75 - 85%
Key Issue Protodeboronation of acidNone observedMinor homocoupling

Troubleshooting & Optimization Workflow

Workflow Start Reaction Analysis (LCMS/TLC) Check1 Is Conversion > 90%? Start->Check1 Success Proceed to Workup Check1->Success Yes Fail1 Identify Major Byproduct Check1->Fail1 No Byprod1 Starting Material Only (Stalled Oxidative Addition) Fail1->Byprod1 No Reaction Byprod2 Deboronated Arene (Toluene formation) Fail1->Byprod2 Hydrolysis Sol1 Action: Switch to Pd-XPhos G3 or Increase Temp to 110°C Byprod1->Sol1 Sol2 Action: Use Anhydrous Conditions Switch Base to K3PO4 or KF Byprod2->Sol2

Critical "Gotchas":

  • Thiazole Poisoning: If the reaction stalls, the thiazole nitrogen may be binding Pd. Solution: Increase catalyst loading to 5 mol% or switch to a precatalyst like XPhos Pd G3 which activates rapidly.

  • Base Sensitivity: If the thiazole ring is sensitive (e.g., if it has other halogens), use weaker bases like KF or K₃PO₄ instead of Cs₂CO₃.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Ohnmacht, S. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives. Royal Society Open Science. Link

  • BenchChem Application Notes. (2025). Protocols for Suzuki Coupling with 2-Bromo-4-fluoro-5-methylpyridine. Link

Sources

Method

Advanced Crystallization Protocols for Metal-Thiazole Complexes

Application Note: AN-MTZ-2025 Executive Summary & Scientific Rationale Metal-thiazole complexes represent a critical class of bioactive scaffolds, widely utilized in anticancer (e.g., bleomycin models) and antimicrobial...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MTZ-2025

Executive Summary & Scientific Rationale

Metal-thiazole complexes represent a critical class of bioactive scaffolds, widely utilized in anticancer (e.g., bleomycin models) and antimicrobial research. However, crystallizing these complexes is notoriously difficult due to the coordination flexibility of the thiazole ring (which can coordinate via the Nitrogen atom or, less commonly, the Sulfur atom) and the tendency of these ligands to form amorphous oils rather than ordered lattices.

This Application Note moves beyond basic "mix-and-wait" approaches. It details four high-fidelity crystallization protocols designed to overcome the specific kinetic traps associated with metal-thiazole coordination. We prioritize methods that yield X-ray diffraction (XRD) quality single crystals.

The Core Challenge: Ligand Dynamics

Thiazoles are weak bases (


). Unlike pyridines, the sulfur atom in the ring induces significant electronic delocalization and steric bulk. Consequently, metal-thiazole bonds can be labile, leading to rapid equilibrium shifts. Successful crystallization requires slowing down the nucleation event  to allow thermodynamic error correction (annealing) of the crystal lattice.

Pre-Crystallization Decision Matrix

Before selecting a method, you must profile the solubility of your crude complex. Use the decision tree below to select the optimal protocol.

CrystallizationDecision Start Crude Metal-Thiazole Complex SolubilityCheck Solubility Profile? Start->SolubilityCheck HighSol Soluble in volatile organic (EtOH, MeOH, DCM) SolubilityCheck->HighSol Volatile HighSolWater Soluble in Water/DMF only SolubilityCheck->HighSolWater High BP/Polar Insoluble Insoluble in most solvents SolubilityCheck->Insoluble Precipitate Method1 Protocol A: Slow Evaporation (Screening) HighSol->Method1 Initial Screen Method3 Protocol C: Liquid Layering (Kinetic Control) HighSol->Method3 If Method A fails Method2 Protocol B: Vapor Diffusion (High Quality XRD) HighSolWater->Method2 Best for XRD Method4 Protocol D: Solvothermal (Thermodynamic Product) Insoluble->Method4 Force Coordination

Figure 1: Decision matrix for selecting crystallization methodology based on complex solubility.

Protocol A: Vapor Diffusion (Vial-in-Jar)

Best For: Creating X-ray quality single crystals from complexes soluble in polar solvents (DMF, DMSO, Water) but insoluble in volatile organics (Ether, Acetone).

Mechanism: The volatile "anti-solvent" diffuses into the solution containing the metal complex. This slowly lowers the solubility limit, inducing supersaturation so gradually that few, high-quality nuclei form.

Materials
  • Inner Vial: 4 mL borosilicate glass vial (open).

  • Outer Jar: 20 mL wide-mouth glass jar with a screw cap (must seal tightly).

  • Solvent A (Good Solvent): DMF, DMSO, or Methanol.

  • Solvent B (Anti-Solvent): Diethyl ether, Pentane, or Acetone.

Step-by-Step Protocol
  • Preparation: Dissolve 10–20 mg of the metal-thiazole complex in the minimum amount of Solvent A (e.g., 0.5 mL DMF) in the Inner Vial. Filter this solution through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites).

  • Assembly: Place the open Inner Vial inside the Outer Jar using tweezers.

  • Charging: Carefully pipette 3–5 mL of Solvent B (Anti-Solvent) into the Outer Jar.

    • Critical: Do not let Solvent B spill into the Inner Vial. The liquid level of B should be lower than the rim of the inner vial.

  • Sealing: Cap the Outer Jar tightly. Wrap the cap with Parafilm to prevent external evaporation.

  • Incubation: Store in a vibration-free environment at constant temperature (20°C).

    • Timeline: Crystals usually appear in 2–7 days.

Expert Insight: If the complex "oils out" (forms droplets instead of crystals), the diffusion is too fast. Switch to a less volatile anti-solvent (e.g., use Ethanol instead of Ether) or lower the temperature to 4°C.

Protocol B: Liquid-Liquid Diffusion (The "Buffer Layer" Technique)

Best For: Complexes that precipitate instantly upon mixing ligands and metal salts. This method controls the reaction rate and crystallization simultaneously.

Mechanism: Two distinct solvent layers are created.[1][2] The metal and ligand meet slowly at the interface. We introduce a "Buffer Layer" of pure solvent to further retard the mixing rate, essential for thiazoles which can react aggressively.

Materials
  • Vessel: NMR tube (5 mm) or narrow test tube.

  • Solvent A (Dense): Chloroform, DCM, or Water (if using organics on top).

  • Solvent B (Light): Methanol, Ethanol, or Ether.

  • Buffer Solvent: Pure solvent (same as A or B, or a 50:50 mix).

Step-by-Step Protocol
  • Bottom Layer: Dissolve the metal salt (e.g.,

    
    ) in Solvent A (dense). Syringe 0.5 mL into the bottom of the NMR tube.
    
  • Buffer Layer (The Secret Step): Carefully layer 0.2 mL of pure Solvent A (or a 1:1 mix of A/B) on top of the bottom layer.

    • Technique: Tilt the tube to 45°. Touch the syringe needle to the glass wall just above the liquid. Dispense slowly to avoid turbulence.

  • Top Layer: Dissolve the thiazole ligand in Solvent B (light). Carefully layer 0.5 mL on top of the buffer layer.

  • Sealing: Cap the tube and store upright.

  • Observation: A "ring" of crystals will form at the interface and grow into the bulk solution over 1–2 weeks.

Layering Tube Top Layer (Ligand in MeOH) Buffer Layer (Pure Solvent) Bottom Layer (Metal in DCM) Mechanism Buffer layer prevents turbulent mixing. Diffusion is purely entropy-driven. Tube:mid->Mechanism

Figure 2: Schematic of the Buffer Layer technique in an NMR tube.

Protocol C: Solvothermal Synthesis

Best For: Highly insoluble complexes, Coordination Polymers (CPs), or Metal-Organic Frameworks (MOFs) based on thiazole linkers.

Mechanism: High pressure and temperature increase the solubility of precursors and overcome the activation energy for forming stable, dense crystalline phases.

Materials
  • Vessel: 23 mL Teflon-lined stainless steel autoclave (Parr bomb).

  • Solvent: Ethanol, Water, or DMF.

Step-by-Step Protocol
  • Stoichiometry: Mix Metal Salt and Thiazole Ligand in a 1:1 or 1:2 molar ratio directly in the Teflon liner.

    • Example: 1.0 mmol

      
       + 2.0 mmol Thiazole derivative.
      
  • Solvent Addition: Add solvent to fill the liner to 40–60% capacity. Do not overfill (safety hazard).

  • Seal & Heat: Seal the autoclave. Place in a programmable oven.

  • Heating Profile (Critical):

    • Ramp: 2°C/min to 120°C.

    • Hold: 24–48 hours.

    • Cooling (The Annealing Phase): Cool at 0.1°C/min to room temperature. Rapid cooling yields powder; slow cooling yields crystals.

  • Harvest: Filter the crystals and wash with the mother liquor.

Safety Note: If using perchlorate salts (


), do not  use organic solvents in solvothermal conditions. This creates a potential bomb. Use nitrate or chloride salts for initial screens.

Solvent Compatibility & Troubleshooting

Table 1: Solvent Systems for Metal-Thiazole Crystallization

MethodSolvent A (Host)Solvent B (Anti-Solvent)Compatibility Notes
Vapor Diffusion DMF, DMSODiethyl EtherExcellent for polar complexes. Keep ether away from heat.
Vapor Diffusion WaterAcetoneGood for water-soluble salts (

, etc.).
Layering DichloromethaneMethanolClassic system. DCM is dense (bottom).
Layering WaterEthanolWater (bottom). Good for biological mimics.
Slow Evap AcetonitrileN/AAcetonitrile coordinates weakly, good for Cu/Zn.
Troubleshooting "Oiling Out"

If your metal-thiazole complex forms an oil:

  • Too Fast: The anti-solvent is diffusing too quickly. Use a "Vial-in-Jar" setup with a smaller hole in the inner vial cap, or use a less volatile anti-solvent.

  • Impure Ligand: Thiazole synthesis often leaves oily byproducts. Recrystallize your ligand before complexation.

  • Wrong Anion: Switch the metal salt anion. Perchlorates and hexafluorophosphates (

    
    ) often crystallize better than chlorides due to their size and shape (filling lattice voids), though they require safety handling.
    

References

  • Vapor Diffusion & General Protocols: Hampton Research. Hanging Drop Vapor Diffusion Crystallization. [Link]

  • Liquid-Liquid Diffusion (Layering): ChemistryViews. Tips and Tricks for the Lab: Growing Crystals Part 3. [Link]

  • Solvothermal Synthesis of Metal-Organic Frameworks: MDPI. Solvothermal Synthesis of Metal Oxides and MOFs. [Link]

  • Copper-Thiazole Complex Examples (Structure & Synthesis): Royal Society of Chemistry (Dalton Trans). A copper complex with a thiazole-modified tridentate ligand. [Link]

  • Zinc-Triazole/Thiazole Frameworks: MDPI (Molecules). Synthesis and Crystallization of N-Rich Triazole/Thiazole Compounds. [Link]

Sources

Technical Notes & Optimization

Optimization

purification of 2-(o-tolyl)thiazole by recrystallization vs column chromatography

Topic: Recrystallization vs. Column Chromatography Executive Summary: The Purification Paradox Purifying 2-(o-tolyl)thiazole presents a classic "Purification Paradox" often encountered with lipophilic, basic heterocycles...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization vs. Column Chromatography

Executive Summary: The Purification Paradox

Purifying 2-(o-tolyl)thiazole presents a classic "Purification Paradox" often encountered with lipophilic, basic heterocycles.

  • The Challenge: The compound is often an oil or low-melting solid at room temperature due to the steric bulk of the ortho-methyl group disrupting crystal packing. This makes direct recrystallization of the free base difficult.

  • The Chromatography Issue: The basic nitrogen in the thiazole ring (

    
     for conjugate acid) interacts with acidic silanol groups on silica gel, leading to severe peak tailing and yield loss.
    

This guide provides two validated workflows: Salt-Formation Crystallization (for scalability) and Modified-Phase Chromatography (for high-purity isolation of the free base).

Comparative Data: Method Selection Matrix

Use the following table to select the appropriate workflow for your scale and purity requirements.

FeatureMethod A: Salt Recrystallization Method B: Flash Chromatography
Target Form Hydrochloride Salt (Solid)Free Base (Oil/Low-Melting Solid)
Purity Potential >99% (rejects isomers effectively)95-98% (difficult to separate close isomers)
Throughput High (Multi-gram to Kg scale)Low (mg to gram scale)
Solvent Cost Low (Ethanol/Ether)High (Hexane/EtOAc + Additives)
Key Risk "Oiling out" during coolingIrreversible adsorption (Yield loss)

Module A: Recrystallization (The "Salt Strategy")

User Issue: "I am trying to recrystallize the free base from hexanes, but it separates as a yellow oil at the bottom of the flask (oiling out)."

Root Cause: 2-(o-tolyl)thiazole has a low melting point. When the limit of solubility is reached at a temperature above the compound's melting point, it separates as a supercooled liquid (oil) rather than a crystal.[1] This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) .[2]

The Solution: Convert to HCl Salt

To bypass the low melting point of the free base, convert the compound to its Hydrochloride (HCl) salt, which significantly raises the melting point and lattice energy, facilitating crystallization.

Protocol: Hydrochlorination & Crystallization
  • Dissolution: Dissolve crude 2-(o-tolyl)thiazole (1.0 eq) in anhydrous Diethyl Ether (5 mL/g).

    • Note: If the crude is not fully soluble, add small amounts of Dichloromethane (DCM).

  • Acidification: Dropwise add 4M HCl in Dioxane (1.1 eq) at 0°C.

    • Observation: A white to off-white precipitate should form immediately.

  • Isolation: Filter the crude salt and wash with cold ether.

  • Recrystallization:

    • Dissolve the crude salt in minimal hot Methanol or Ethanol .

    • Slowly add Diethyl Ether (anti-solvent) until slight turbidity persists.

    • Cool slowly to room temperature, then to 4°C.

Troubleshooting "Oiling Out" (Free Base)

If you must purify the free base via crystallization (e.g., for biological assays requiring the neutral form), follow this logic:

Recrystallization_Logic start Start: Hot Saturated Solution cool Cool Slowly start->cool check Observation? cool->check oil Oiling Out (Droplets) check->oil Liquid drops crystal Crystals Form check->crystal Solid reheat Reheat to Dissolve oil->reheat solvent Change Solvent System (Reduce polarity diff) oil->solvent Persistent Oil seed Add Seed Crystal at T < MP reheat->seed Metastable Zone seed->cool

Figure 1: Decision matrix for handling "oiling out" events during recrystallization.

Module B: Column Chromatography (The "Silanol" Block)

User Issue: "My compound streaks on the TLC plate and elutes as a broad, tailing peak on the column, contaminating other fractions."

Root Cause: The thiazole nitrogen is a Lewis base. Standard silica gel (


) contains acidic silanol groups (

). The basic nitrogen hydrogen-bonds or protonates at these sites, causing secondary retention mechanisms (Ion-Exchange) rather than pure partitioning.
The Solution: Mobile Phase Modifiers

You must suppress silanol ionization or block the active sites.[3]

Protocol: Optimized Flash Chromatography
  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase A: Hexanes.

  • Mobile Phase B: Ethyl Acetate + 1% Triethylamine (TEA) .

    • Why TEA? TEA is a stronger base than the thiazole. It preferentially binds to the acidic silanol sites, "capping" them and allowing the thiazole to elute symmetrically.

  • Gradient: 0% to 30% B over 10 Column Volumes (CV).

Alternative: Neutral Alumina If TEA is incompatible with your downstream steps, use Neutral Alumina (Brockmann Grade III) as the stationary phase. Alumina is less acidic than silica and reduces tailing for nitrogen heterocycles without additives.

Chromatography_Troubleshooting problem Problem: Tailing/Streaking cause Cause: Silanol Interaction problem->cause sol1 Add 1% Et3N to Mobile Phase cause->sol1 Standard Fix sol2 Switch to Neutral Alumina cause->sol2 If Et3N fails sol3 Use C18 Reverse Phase (High pH Buffer) cause->sol3 For HPLC

Figure 2: Troubleshooting logic for chromatographic separation of basic thiazoles.

Frequently Asked Questions (FAQ)

Q1: Can I use Acetone for recrystallization? A: Avoid acetone if possible. Thiazoles can be nucleophilic; while 2-(o-tolyl)thiazole is sterically hindered, primary amines (impurities) can form imines with acetone, complicating purification. Ethanol/Water or Methanol/Ether are safer solvent pairs.

Q2: Why does my product turn red/brown on the column? A: This indicates oxidative instability or metal contamination.

  • Oxidation: Thiazoles can be light-sensitive. Wrap the column in foil.

  • Metals: If you used a cross-coupling reaction (Suzuki/Stille) to make the bond, residual Palladium can bind to the thiazole nitrogen/sulfur. Wash the crude organic layer with aqueous N-acetylcysteine or Thiourea before chromatography to scavenge Pd.

Q3: How do I remove the Triethylamine (TEA) after the column? A: TEA has a high boiling point (89°C) relative to some solvents, but it forms an azeotrope with ethanol.

  • Concentrate the fractions.

  • Redissolve in DCM.

  • Wash with saturated NaHCO3 (to remove TEA salts) or simply dry under high vacuum at 40°C for 12 hours. The 2-(o-tolyl)thiazole is much less volatile than TEA.

References

  • Phenomenex. (2025). Overcoming Peak Tailing of Basic Analytes in Silica Stationary Phases. Phenomenex Technical Guides. [Link]

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Detection and Solutions. Crystallization Systems.[1][2][4] [Link]

  • Waters Corporation. (2023). Tailing of Basic Compounds on C18 and Silica Columns. Waters Knowledge Base. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • McCalley, D. V. (2023).[3][5] Understanding and Managing Peak Shape for Basic Solutes in Reversed-Phase HPLC. Chemical Communications.[3] [Link]

Sources

Troubleshooting

solubility issues of 2-(o-tolyl)thiazole in water-ethanol mixtures

Technical Support Center: Solubility Optimization for 2-(o-tolyl)thiazole Case ID: T-SOL-2OT-ETH Subject: Troubleshooting Solubility & Precipitation in Water-Ethanol Mixtures Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 2-(o-tolyl)thiazole

Case ID: T-SOL-2OT-ETH Subject: Troubleshooting Solubility & Precipitation in Water-Ethanol Mixtures Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Chemical Context

Welcome to the technical support hub for 2-(o-tolyl)thiazole . This guide addresses the physicochemical challenges of solubilizing this lipophilic intermediate in binary aqueous-organic systems.

The Core Challenge: 2-(o-tolyl)thiazole possesses a hydrophobic o-tolyl moiety attached to a thiazole ring.[1] While the thiazole nitrogen offers a weak hydrogen bond acceptor site, the steric bulk of the ortho-methyl group and the overall aromaticity dominate its behavior.[1]

  • LogP (Estimated): ~3.2 – 3.8 (Highly Lipophilic)[1]

  • Primary Issue: In water-ethanol mixtures, this compound exhibits non-linear solubility behavior.[1] Users frequently report "oiling out" (Liquid-Liquid Phase Separation) rather than clean crystallization, or immediate precipitation upon aqueous dilution.[1]

Troubleshooting Guide: Diagnostics & Solutions

Use this decision matrix to identify your specific issue.

Issue A: "My solution turns cloudy immediately upon adding water."

Diagnosis: Antisolvent Shock (Supersaturation Spike). You have crossed the "metastable zone limit" too rapidly.[1] Water acts as a strong antisolvent, creating a local environment where the solute concentration exceeds equilibrium solubility (


).[1]
  • Immediate Fix: Increase the Ethanol fraction (

    
    ) or increase temperature (
    
    
    
    ).
  • Root Cause: The hydrophobic effect.[1] The water network forces the hydrophobic tolyl rings to aggregate to minimize surface area, leading to rapid nucleation.[1]

Issue B: "The compound forms a sticky gum/oil at the bottom, not crystals."

Diagnosis: Oiling Out (Liquid-Liquid Phase Separation). This is critical for o-tolyl derivatives.[1] The melting point of the solvated compound has been depressed below the experimental temperature (


).[1]
  • Immediate Fix:

    • Re-heat the mixture until the oil dissolves.

    • Slow Cool with vigorous stirring.

    • Seed with pure crystals at the cloud point to promote heterogeneous nucleation over phase separation.

Issue C: "Dissolution is endothermic; it cools down the flask."

Diagnosis: Entropy-Driven Dissolution. Breaking the crystal lattice of 2-(o-tolyl)thiazole requires energy (Enthalpy of fusion), which is drawn from the solvent.[1]

Visual Troubleshooting Workflow

The following diagram outlines the logical flow for resolving precipitation issues during formulation or recrystallization.

SolubilityTroubleshooting Start Start: Precipitation Issue CheckState Check Precipitate State Start->CheckState Cloudy Fine Cloud / Milky CheckState->Cloudy Suspension Gum Sticky Oil / Gum CheckState->Gum Phase Separation ActionCloud Action: Antisolvent Shock Cloudy->ActionCloud ActionGum Action: Oiling Out (LLPS) Gum->ActionGum FixCloud 1. Increase EtOH % 2. Add Water Slower (Dropwise) 3. Increase Temp ActionCloud->FixCloud Result Result: Stable Solution / Crystal FixCloud->Result FixGum 1. Re-heat to dissolve 2. Seed at Cloud Point 3. Reduce Water Ratio ActionGum->FixGum FixGum->Result

Caption: Decision tree for distinguishing between supersaturation precipitation (Cloudy) and Liquid-Liquid Phase Separation (Gum/Oil).

Technical Deep Dive: The Cosolvency Effect

To optimize your solvent system, you must understand the Jouyban-Acree Model .[1] This semi-empirical model predicts solubility in binary mixtures based on the solubility in pure solvents.[1]

The Equation:


[1]

Where:

  • 
    : Solubility (mole fraction) in mixture.[1]
    
  • 
    : Mass fractions of Water and Ethanol.[1]
    
  • 
    : Solubility in pure Water and pure Ethanol.[1]
    
  • 
    : Model constants (experimentally determined).
    

Experimental Data Trends (Representative): Note: Exact values depend on polymorph purity. The table below represents the characteristic behavior of hydrophobic thiazoles in EtOH-Water systems.

Ethanol Mass Fraction (

)
Solubility BehaviorPhysical State at 25°CRecommendation
0.00 - 0.20 NegligibleInsoluble SuspensionAvoid. Too aqueous.[1]
0.30 - 0.50 LowMetastable / Oiling OutRisk Zone. High risk of LLPS.[1]
0.60 - 0.80 Optimal Rise Stable SolutionTarget Zone. Best balance.[1]
0.90 - 1.00 HighClear SolutionGood for stock solutions.[1]

Key Insight: The solubility curve is log-linear .[1] A small decrease in ethanol (e.g., from 90% to 70%) can cause a logarithmic drop in solubility, triggering massive precipitation.[1]

Standard Operating Procedure (SOP): Measuring Solubility

If you need precise data for your specific batch, do not rely on visual estimation.[1] Use the Shake-Flask Method .

Materials:

  • 2-(o-tolyl)thiazole (Excess solid).[1][2]

  • Binary Solvent Mixtures (prepared by weight).[1]

  • 0.45 µm Syringe Filters (PTFE - Hydrophobic).[1]

  • HPLC or UV-Vis Spectrophotometer.[1]

Protocol:

  • Preparation: Add excess solid solute to 10 mL of the solvent mixture in a glass vial.

  • Equilibration: Shake at constant temperature (e.g., 25.0 ± 0.1°C) for 72 hours .

    • Why? Thiazoles can form supersaturated solutions that take days to reach true equilibrium.[1]

  • Settling: Stop shaking and let stand for 4 hours.

  • Sampling: Withdraw supernatant. Crucial: Pre-warm the syringe/filter to the solution temperature to prevent precipitation inside the filter.[1]

  • Analysis: Dilute the aliquot with pure Ethanol (to ensure total solubility) and analyze via HPLC/UV.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethanol? A: Yes, but be careful. Methanol is more polar than ethanol.[1] While solubility trends will be similar, the absolute solubility of 2-(o-tolyl)thiazole will likely be lower in Methanol/Water mixtures than in Ethanol/Water mixtures due to the higher dielectric constant of methanol.[1]

Q: I am seeing two melting points in my DSC data. Why? A: This suggests polymorphism.[1] Recrystallization from different Ethanol/Water ratios (e.g., 50:50 vs 90:[1]10) can yield different crystal habits or polymorphs.[1] The o-tolyl group allows for rotational isomerism which can lock into different lattice structures.[1]

Q: What is the best ratio for recrystallization? A: Based on literature for analogous aryl-thiazoles, a 7:3 (Ethanol:Water) ratio is often the "Sweet Spot."[1] It provides high solubility at reflux (near 80°C) and sufficient antisolvent character to force crystallization upon cooling to 4°C.[1]

References

  • Jouyban, A. (2008).[1] Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences.[1] Link

  • Wang, J., et al. (2018).[1] Solubility and thermodynamic properties of hydrophobic thiazole derivatives in binary solvents.[1] Journal of Chemical & Engineering Data.[1] (Contextual citation for general thiazole behavior).

  • Shaik, R., et al. (2025).[1] Determination of the Solubility, Dissolution Enthalpy, and Entropy of Pioglitazone Hydrochloride (Thiazolidine derivative) in Different Pure Solvents. ResearchGate.[1][3] Link

  • Chem-Impex. 2-(o-Tolyl)thiazole-4-carboxylic acid ethyl ester Properties. (Structural analog solubility context). Link

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for 2-(o-tolyl)thiazole before handling.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in the Synthesis of o-Tolyl Substituted Thiazoles

Welcome to the Technical Support Center for the synthesis and functionalization of o-tolyl substituted thiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are nav...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and functionalization of o-tolyl substituted thiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges posed by the steric bulk of the ortho-tolyl group in thiazole chemistry. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully synthesize these valuable compounds. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of o-tolyl substituted thiazoles, with a focus on overcoming steric hindrance.

Issue 1: Low or No Yield in Hantzsch Thiazole Synthesis

Question: I am attempting a Hantzsch synthesis using an α-haloketone and a thioamide bearing an o-tolyl group, but I am observing very low to no product formation. What are the likely causes and how can I resolve this?

Answer:

The Hantzsch thiazole synthesis, while robust, can be challenging when sterically demanding substrates are involved.[1] The primary bottleneck is often the initial nucleophilic attack of the thioamide sulfur on the α-haloketone, which is sterically hindered by the o-tolyl group. Here’s a breakdown of potential causes and solutions:

  • Cause A: Insufficient Energy to Overcome Activation Barrier. The steric clash between the o-tolyl group and the ketone raises the activation energy of the reaction.

    • Solution 1: Increase Reaction Temperature. Providing more thermal energy can help the reacting molecules overcome the steric barrier. Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition.

    • Solution 2: Employ Microwave Irradiation. Microwave-assisted synthesis is highly effective for sterically hindered reactions as it can rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times and improved yields.[2][3][4][5][6]

  • Cause B: Unfavorable Reaction Kinetics. The steric hindrance can dramatically slow down the reaction rate, leading to incomplete conversion even after extended periods.

    • Solution 1: Prolonged Reaction Time. For sterically hindered substrates, reactions may require significantly longer times than for unhindered analogues. Monitor the reaction progress by TLC or LC-MS over an extended period (e.g., 24-48 hours).

    • Solution 2: Use of a More Reactive Thioamide. If possible, consider using a more nucleophilic thioamide to facilitate the initial S-alkylation step.

  • Cause C: Inappropriate Solvent. The choice of solvent can influence the solubility of reactants and the transition state energy.

    • Solution: Solvent Screening. Experiment with a range of solvents with varying polarities (e.g., ethanol, DMF, dioxane) to find the optimal medium for your specific substrates. Greener solvent options like glycerol can also be effective.[7]

  • Cause D: Unfavorable Reaction Conditions. The presence of certain reagents or additives can either promote or hinder the reaction.

    • Solution: Acid Catalysis. Under acidic conditions, the regioselectivity of the Hantzsch synthesis can be altered, which in some cases might favor the desired product formation for sterically hindered substrates.[8]

Issue 2: Poor Conversion in Suzuki-Miyaura Coupling

Question: I am trying to couple an o-tolylboronic acid with a bromothiazole using Suzuki-Miyaura coupling, but the reaction is sluggish and gives low yields. How can I optimize this transformation?

Answer:

Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but sterically demanding partners like o-tolylboronic acid require careful optimization of the catalytic system. The primary challenge is facilitating the transmetalation and reductive elimination steps, which are sensitive to steric bulk.

  • Cause A: Inefficient Palladium Catalyst and Ligand System. Standard palladium catalysts and ligands may not be suitable for sterically hindered substrates.

    • Solution 1: Employ Bulky, Electron-Rich Phosphine Ligands. Buchwald-type ligands such as SPhos, XPhos, and RuPhos are designed to promote the coupling of sterically hindered substrates by stabilizing the palladium center and facilitating oxidative addition and reductive elimination.[9][10]

    • Solution 2: Utilize N-Heterocyclic Carbene (NHC) Ligands. NHC ligands are strong electron donors and can be highly effective for challenging Suzuki couplings.

    • Solution 3: Use Pre-formed Palladium Catalysts. Consider using commercially available pre-catalysts that are known to be effective for sterically demanding couplings.

  • Cause B: Inappropriate Base and Solvent Combination. The choice of base and solvent is critical for the activation of the boronic acid and the overall efficiency of the catalytic cycle.

    • Solution 1: Base Optimization. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. For sterically hindered couplings, a weaker base in a suitable solvent can sometimes provide better results.

    • Solution 2: Solvent System Evaluation. Common solvents for Suzuki coupling include toluene, dioxane, and THF, often with a small amount of water. The optimal solvent system will depend on the specific substrates and catalyst used.

  • Cause C: Low Reaction Temperature. Insufficient thermal energy can lead to slow reaction rates.

    • Solution: Increase Reaction Temperature. Similar to the Hantzsch synthesis, increasing the reaction temperature can help overcome the steric barrier. Microwave irradiation can also be a valuable tool here.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the o-tolyl group in thiazole synthesis?

The primary challenge is steric hindrance . The methyl group at the ortho position of the phenyl ring creates significant steric bulk, which can:

  • Hinder the approach of reagents to the reaction center.

  • Increase the activation energy of key reaction steps.

  • Promote side reactions such as elimination or decomposition.

  • Influence the regioselectivity of the reaction.

Q2: Are there alternative methods to the Hantzsch synthesis for preparing o-tolyl substituted thiazoles?

Yes, several alternative methods can be employed, especially when the Hantzsch synthesis proves inefficient:

  • Transition-Metal Catalyzed Cross-Coupling Reactions: As discussed in the troubleshooting guide, Suzuki-Miyaura coupling is a powerful alternative for installing the o-tolyl group onto a pre-formed thiazole ring. Other cross-coupling reactions like Stille or Negishi coupling can also be considered.

  • Condensation Reactions: Various condensation reactions, for instance, between α-amino nitriles and carbon disulfide (Cook-Heilbron synthesis), can provide access to substituted thiazoles.[4]

  • Rearrangement Reactions: The rearrangement of α-thiocyanoketones can also yield thiazole derivatives.[4]

Q3: How does microwave irradiation help in overcoming steric hindrance?

Microwave irradiation provides rapid and uniform heating of the reaction mixture. This localized superheating can provide the necessary energy to overcome the high activation barriers associated with sterically hindered reactions, often leading to:

  • Dramatically reduced reaction times (minutes instead of hours).[3][4]

  • Increased product yields.

  • Fewer side products.

Q4: What are common side products to look out for in the synthesis of o-tolyl substituted thiazoles?

In Hantzsch synthesis , potential side products include unreacted starting materials and intermediates, as well as products from alternative cyclization pathways if the thioamide is unsymmetrical.

In Suzuki-Miyaura coupling , common side products include:

  • Homocoupling of the o-tolylboronic acid.

  • Protodeborylation of the o-tolylboronic acid.

  • Dehalogenation of the bromothiazole.

Careful monitoring of the reaction by TLC or LC-MS is crucial to identify and minimize the formation of these byproducts.

Section 3: Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Synthesis of a 2,4-Di-o-tolylthiazole

This protocol provides a general guideline for the microwave-assisted synthesis of a sterically hindered thiazole.

Materials:

  • α-Bromo-2'-methylacetophenone (1.0 mmol)

  • 2-Methylthiobenzamide (1.0 mmol)

  • Ethanol (5 mL)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reactor vial, add α-bromo-2'-methylacetophenone (1.0 mmol), 2-methylthiobenzamide (1.0 mmol), and ethanol (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120 °C for 15-30 minutes. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Optimized Suzuki-Miyaura Coupling of 2-Bromo-4-phenylthiazole with o-Tolylboronic Acid

This protocol outlines a robust procedure for the Suzuki coupling of a sterically hindered boronic acid.

Materials:

  • 2-Bromo-4-phenylthiazole (1.0 mmol)

  • o-Tolylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • K₂CO₃ (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

  • Schlenk flask with a magnetic stir bar

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-4-phenylthiazole (1.0 mmol), o-tolylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Add degassed toluene (8 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 4: Data Presentation and Visualization

Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of Sterically Hindered Substrates
LigandStructureKey FeaturesTypical Catalyst Loading
Triphenylphosphine (PPh₃) P(C₆H₅)₃Standard, versatile ligand.2-5 mol%
SPhos

Bulky, electron-rich biaryl phosphine ligand. Excellent for hindered couplings.1-3 mol%
XPhos

Highly active and general ligand for a wide range of cross-couplings.1-3 mol%
RuPhos

Particularly effective for couplings involving heteroaryl substrates.1-3 mol%
Diagram 1: Decision Workflow for Troubleshooting Low Yield in Hantzsch Synthesis

Hantzsch_Troubleshooting start Low Yield in Hantzsch Synthesis check_temp Increase Temperature? start->check_temp check_time Increase Reaction Time? check_temp->check_time No use_microwave Use Microwave Irradiation check_temp->use_microwave Yes check_solvent Change Solvent? check_time->check_solvent No acid_catalysis Try Acid Catalysis check_time->acid_catalysis Yes success Improved Yield check_solvent->success Yes use_microwave->success acid_catalysis->success

Caption: Troubleshooting workflow for low-yielding Hantzsch synthesis.

Diagram 2: Key Steps in Suzuki-Miyaura Coupling of o-Tolylboronic Acid

Suzuki_Mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation (o-Tolyl-B(OR)2) pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)-(o-Tolyl)(L_n) transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-(o-Tolyl) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). What's new about the Hantzsch synthesis? RSC Advances, 4(96), 54282–54299. [Link]

  • Rasayan Journal of Chemistry. (2022). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. RASĀYAN J. Chem., 15(1). [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved February 9, 2026, from [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • ResearchGate. (n.d.). Hantzsch Reaction: A Greener and Sustainable Approach to 1,4-Dihydropyridines Using Non-commercial β-Ketoesters. Retrieved February 9, 2026, from [Link]

  • Naeimi, H., & Zahmatkesh, S. (2015). Microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 5(112), 92393-92419. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling of 2‐bromo‐m‐xylene and o‐tolylboronic acid by.... Retrieved February 9, 2026, from [Link]

  • Rahatgaonkar, A. M., & Karia, F. D. (2008). Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry, 20(2), 1039-1042. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Thallaj, N. (2022). Microwave-Assisted Synthesis of Oxadiazole and Thiazolidine Derivatives. Indian Journal of Advanced Chemistry, 2(2), 1-11. [Link]

  • Shawkey, A. M., El-Faham, A., Al-Omair, M. A., & Bassyouni, F. A. (2019). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 24(12), 2276. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved February 9, 2026, from [Link]

  • Luo, Y., & Wu, J. (2010). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Tosylates with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 75(15), 5109-5112. [Link]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?[Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-Disubstituted Thiazole Combinatorial Unit on Solid-Phase: Microwave Assisted Conversion of Alcohol to Amine Monitored by FT-IR. Retrieved February 9, 2026, from [Link]

  • Bio-Byword. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Byword Scientific Publishing. [Link]

  • Organic Letters. (2016). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications. [Link]

  • Kappe, C. O. (2000). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 5(12), 1308-1339. [Link]

  • Reddit. (2023, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review, 50(2), 65-73. [Link]

  • ResearchGate. (n.d.). Green synthetic strategies toward thiazoles: a sustainable approach. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands under Microwave Heating. Retrieved February 9, 2026, from [Link]

  • Bou-Salah, G., Ghorab, M. M., & Al-Said, M. S. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1184. [Link]

  • ACS Omega. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Publications. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 9, 2026, from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 42(10), 1461–1473. [Link]

  • Patel, K., & Patel, P. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie, e2300420. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy. Retrieved February 9, 2026, from [Link]

Sources

Troubleshooting

Technical Support Hub: Purification of 2-(o-tolyl)thiazole Derivatives

Ticket System: Advanced Separation Methodologies Executive Summary The separation of 2-(o-tolyl)thiazole isomers presents a dual challenge in chromatography. You are likely dealing with one of two distinct isomerism type...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Separation Methodologies

Executive Summary

The separation of 2-(o-tolyl)thiazole isomers presents a dual challenge in chromatography. You are likely dealing with one of two distinct isomerism types:

  • Regioisomers: Structural byproducts from synthesis (e.g., separating 2-(o-tolyl)thiazole from 4-(o-tolyl)thiazole).

  • Atropisomers: Conformational enantiomers arising from restricted rotation around the C2–C1' biaryl axis.

Critical Warning: 2-(o-tolyl)thiazole systems often possess "Class 1" or "Class 2" rotational barriers (< 20-24 kcal/mol). Unlike stable binaphthyls, these molecules may racemize on the column at room temperature, leading to peak coalescence (plateaus). Temperature control is not optional—it is a variable.

Module 1: Atropisomer Separation (Chiral HPLC/SFC)

Use this guide if your compound is chemically pure but shows "shoulders" or requires enantiomeric excess (ee) determination.

Q: My peaks are merging into a plateau between them. Is my column failing?

A: Likely not. You are observing Dynamic HPLC . The rotational barrier of the o-tolyl group against the thiazole nitrogen/sulfur is being overcome by thermal energy during the run time. The "plateau" represents molecules rotating from the


 to 

conformation while traveling through the stationary phase.

The Protocol: Cryogenic Separation To freeze the conformation, you must lower the column temperature.

  • Thermostat Setting: Set column oven to 4°C to 10°C .

    • Why: Lowering T increases the half-life of racemization (

      
      ). Every 10°C drop roughly doubles 
      
      
      
      .
  • Mobile Phase: Switch to low-viscosity solvents to prevent backpressure spikes at low T.

    • Recommended: Hexane/Ethanol (80:20) or pure Methanol (SFC). Avoid Isopropanol (IPA) at <10°C due to viscosity.

  • Flow Rate: Reduce by 20-30% to maintain efficiency (Van Deemter optimization) at lower diffusion rates.

Q: Which Chiral Stationary Phase (CSP) works best for thiazole biaryls?

A: Thiazoles are electron-deficient heterocycles. They interact well with Amylose-based and Cyclodextrin-based phases.

CSP TypeColumn ExampleMechanismSpecificity for Thiazoles
Amylose Tris(3,5-dimethylphenylcarbamate) Chiralpak AD-H / IAH-bonding & Steric inclusionGold Standard. The helical groove accommodates the twisted biaryl backbone well.
Hydroxypropyl-

-Cyclodextrin
Cyclobond I 2000 HP-RSPInclusion ComplexHigh Specificity. Literature confirms separation of 2-arylthiazoles using HP-

-CD in Hexane/IPA [1].
Cellulose Tris(3-chloro-4-methylphenylcarbamate) Chiralcel OZ-3

-

interactions
Effective for chlorinated or highly substituted tolyl rings.

Step-by-Step Screening Protocol:

  • Equilibrate Chiralpak IA and AD-H columns with Hexane/EtOH (90:10).

  • Inject 5 µL of 1 mg/mL sample at 10°C.

  • Evaluation:

    • If

      
       (partial separation): Lower T to 0°C (if hardware allows).
      
    • If single peak: Switch to SFC (Supercritical Fluid Chromatography) with MeOH co-solvent. The "rigid" nature of CO2 often improves resolution for atropisomers.

Module 2: Regioisomer Purification (Achiral)

Use this guide if you are separating the 2-substituted product from 4- or 5-substituted synthetic impurities.

Q: TLC shows overlapping spots for the 2-(o-tolyl) and 4-(o-tolyl) isomers. How do I separate them?

A: Regioisomers of thiazoles have distinct dipole moments. The Nitrogen position relative to the tolyl group changes the overall polarity vector.

Troubleshooting Guide:

  • The "Acid Trick": Thiazoles are basic (

    
    ).
    
    • Action: Add 0.1% Triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc + TEA).

    • Mechanism:[1] This suppresses protonation on the silica surface, sharpening peaks. Conversely, using a C18 column at pH 3.0 (Formic acid) will protonate the thiazole nitrogen. The 2-isomer (sterically hindered by o-tolyl) may protonate less readily than the 4-isomer, creating a retention time shift.

  • Stationary Phase Switch:

    • Standard: Silica Gel (often fails for close regioisomers).

    • Solution:PFP (Pentafluorophenyl) Core-Shell Columns .

    • Why: PFP phases separate based on

      
      -
      
      
      
      interactions and shape selectivity. The steric bulk of the ortho-methyl group in 2-(o-tolyl)thiazole disrupts the "flatness" required for PFP interaction more than in the 4-isomer, often reversing elution order and increasing resolution.
Module 3: Visualizing the Workflow
Figure 1: Method Development Decision Matrix

This logic gate ensures you do not waste chiral columns on regioisomer problems or vice versa.

MethodDev start Sample: 2-(o-tolyl)thiazole Mixture check_purity Check Chemical Purity (1H NMR / Achiral HPLC) start->check_purity is_pure Is it chemically pure? check_purity->is_pure no_pure No: Regioisomers Present is_pure->no_pure Multiple spots/peaks yes_pure Yes: Pure Regioisomer is_pure->yes_pure Single spot regio_method Method: PFP or C18 Column Mobile Phase: H2O/MeCN + 0.1% Formic Acid no_pure->regio_method regio_action Action: Exploit pKa differences via pH tuning regio_method->regio_action chiral_screen Screen Chiral CSPs (Amylose/Cyclodextrin) yes_pure->chiral_screen peak_shape Peak Shape Analysis chiral_screen->peak_shape plateau Plateau/Merged Peaks peak_shape->plateau Dynamic HPLC sharp Sharp Peaks (Rs > 1.5) peak_shape->sharp Stable cool_down Diagnosis: Low Rotational Barrier Action: Cool Column to 4°C plateau->cool_down success Final Method Established sharp->success cool_down->chiral_screen Re-inject

Caption: Decision tree for selecting between PFP (Regio) and Chiral/Cryogenic (Atropisomer) workflows.

Module 4: FAQ - The "Dynamic" Problem

Q: I isolated the two peaks, but when I re-inject them 2 hours later, they are single peaks again? A: If you re-inject a collected fraction and it appears as a single peak (or re-equilibrates to 50:50), your compound has a Class 1 stability (


 seconds).
  • Implication: You cannot store these as pure enantiomers. They exist as a racemate at standard conditions.

  • Validation: Perform a "Stop-Flow" experiment. Stop the pump when the peak is halfway eluted. Wait 30 minutes. Restart flow. If the peak shape distorts significantly (a "hump" appears), racemization is occurring on-column.

Q: Can I use Prep-HPLC for these? A: Only if the rotational barrier


 kcal/mol (Class 3) [2].
  • If

    
     is lower, you must perform Prep-HPLC at 5°C  and immediately store fractions in frozen benzene or use them immediately in the next reaction step (e.g., stereoselective coupling).
    
References
  • Allouch, A., et al. (2015). "Atropisomeric separation of a 2-aryl-imino-N-(2-aryl)-thiazoline compound by reversed phase HPLC using hydroxypropyl-gamma-cyclodextrin." Journal of Chromatography A.

  • LaPlante, S. R., et al. (2011). "Atropisomerism in the Pharmaceutically Relevant Realm: Classification and Analysis." Journal of Medicinal Chemistry.

  • Sielc Technologies. (2023). "Separation of Thiazole on Newcrom R1 HPLC column." Application Notes.

  • Smyj, R. P., et al. (2008). "Dynamic Kinetic Resolution of Biaryl Atropisomers." Organic Letters.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characteristic Peaks of 2-(o-Tolyl)thiazole: A Comparative Guide

This guide provides an in-depth technical analysis of the 1H NMR characteristics of 2-(o-tolyl)thiazole, contrasting it with its structural analogs to highlight diagnostic spectral features. Executive Summary & Structura...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR characteristics of 2-(o-tolyl)thiazole, contrasting it with its structural analogs to highlight diagnostic spectral features.

Executive Summary & Structural Context

2-(o-Tolyl)thiazole (also known as 2-(2-methylphenyl)thiazole) is a critical scaffold in medicinal chemistry and organometallic ligand design (e.g., for Iridium-based OLED emitters).[1] Its steric bulk, provided by the ortho-methyl group, distinguishes it from the planar 2-phenylthiazole.[1]

From a spectroscopic standpoint, the ortho-methyl group exerts a steric "twist" on the biaryl bond. This prevents coplanarity between the phenyl and thiazole rings, reducing π-conjugation.[1] This structural perturbation results in a distinct upfield shift of the phenyl proton at the 6' position compared to the planar 2-phenylthiazole analog.

Structural Numbering
  • Thiazole Ring: Positions 2 (ipso), 4, and 5.[1]

  • Phenyl Ring: Attached at C2. Numbering starts at the connection point (1').[1] The methyl group is at 2'.

    • H6': The diagnostic proton ortho to the thiazole ring.

    • Me-2': The characteristic singlet.

Comparative NMR Analysis

The following table contrasts the 1H NMR shifts of 2-(o-tolyl)thiazole with its planar analog (2-phenylthiazole) and its regioisomer (2-(p-tolyl)thiazole).

Solvent: CDCl₃ (referenced to TMS at 0.00 ppm) Frequency: 400-500 MHz range[1][2]

Proton Assignment2-(o-Tolyl)thiazole (Target)2-Phenylthiazole (Planar Analog)2-(p-Tolyl)thiazole (Regioisomer)Diagnostic Insight
Methyl (-CH₃) 2.50 – 2.60 ppm (s) None2.40 ppm (s)The ortho-methyl is typically deshielded by ~0.1-0.2 ppm vs. para-methyl due to proximity to the thiazole nitrogen lone pair.[1]
Phenyl H-Ortho (H6') 7.65 – 7.75 ppm (d/m) 7.90 – 8.00 ppm (m) 7.85 – 7.95 ppm (d)CRITICAL DIFFERENCE: In the planar 2-phenylthiazole, the ortho protons are strongly deshielded by the thiazole ring current.[1] In the o-tolyl derivative, the steric twist reduces this effect, shifting H6' upfield by ~0.25 ppm.
Phenyl H-Meta/Para 7.25 – 7.40 ppm (m)7.40 – 7.50 ppm (m)7.25 ppm (d)The remaining aromatic protons form a complex multiplet in the o-tolyl derivative due to the lack of symmetry.[1]
Thiazole H4 7.90 – 7.95 ppm (d)7.88 ppm (d)7.85 ppm (d)The proton adjacent to Nitrogen (H4) remains relatively stable across analogs.[1][2]
Thiazole H5 7.30 – 7.35 ppm (d)7.33 ppm (d)7.28 ppm (d)The proton adjacent to Sulfur (H5) is consistently the most upfield aromatic signal.[1]
Key Spectral Features for Identification:
  • The "Missing" Downfield Signal: Unlike most 2-arylthiazoles, the o-tolyl derivative lacks the distinctively deshielded signal at ~8.0 ppm. The most downfield phenyl signal appears around 7.7 ppm.

  • Methyl Singlet: A sharp 3H singlet at ~2.55 ppm is the primary confirmation of the ortho-tolyl group.

  • Coupling Constants:

    • Thiazole H4–H5 coupling (

      
      ) is typically 3.0 – 3.5 Hz .[1][2]
      
    • Phenyl ortho coupling (

      
      ) is ~7.5 – 8.0 Hz .[1]
      

Experimental Protocols

A. Synthesis Workflow (Hantzsch Thiazole Synthesis)

The most robust method for synthesizing 2-(o-tolyl)thiazole is the Hantzsch condensation, which builds the thiazole ring from a thioamide and an


-halo aldehyde.[1][3]

Reagents:

  • 2-Methylthiobenzamide (1.0 eq)[1][2]

  • Bromoacetaldehyde diethyl acetal (or 2-bromoacetaldehyde) (1.2 eq)[1]

  • Ethanol (Solvent)[1][2]

  • Reflux condenser[1]

Step-by-Step Protocol:

  • Preparation: Dissolve 2-methylthiobenzamide (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add bromoacetaldehyde diethyl acetal (12 mmol) and a catalytic amount of concentrated HCl (2-3 drops) to hydrolyze the acetal in situ.

  • Reaction: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes).[1][2]

  • Workup: Cool to room temperature. Neutralize with saturated NaHCO₃ solution.

  • Extraction: Extract with Dichloromethane (3 x 30 mL). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate.[1]

  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The product is a pale yellow oil or low-melting solid.

B. Alternative Synthesis (Suzuki Coupling)

For late-stage functionalization, a Suzuki cross-coupling is preferred.[1][2]

Reagents:

  • 2-Bromothiazole[1]

  • (2-Methylphenyl)boronic acid[1][2]

  • Pd(PPh₃)₄ (5 mol%)[1][2]

  • Na₂CO₃ (2.0 eq) in Dioxane/Water (4:1).[1][2]

C. Visualization of Synthesis Pathways

SynthesisPathways Start1 2-Methylthiobenzamide Process1 Hantzsch Condensation (EtOH, Reflux, 6h) Start1->Process1 Reagent1 Bromoacetaldehyde Reagent1->Process1 Product 2-(o-Tolyl)thiazole (Target Molecule) Process1->Product Cyclization Start2 2-Bromothiazole Process2 Suzuki Coupling (Pd(PPh3)4, Na2CO3) Start2->Process2 Reagent2 o-Tolylboronic Acid Reagent2->Process2 Process2->Product C-C Bond Formation

Figure 1: Dual synthetic pathways for accessing 2-(o-tolyl)thiazole: The Hantzsch cyclization (top) and Suzuki cross-coupling (bottom).[1]

References

  • Hantzsch Thiazole Synthesis Mechanism & Applications

    • Source: BenchChem.[4] "Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl) Derivatives."

  • Regioselective Arylation of Thiazoles (NMR Data Source)

    • Title: Supporting Information for Pd/Cu-Cocatalyzed Regioselective Arylation of Thiazole Derivatives.
    • Source: Royal Society of Chemistry (RSC).[1]

    • URL:[Link][1][5]

  • General 1H NMR Chemical Shifts of Thiazoles: Source: ChemicalBook Spectral D
  • Suzuki Coupling Protocols for Thiazoles

    • Title: Microwave-assisted synthesis of 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling.[1]

    • Source: ResearchGate (Arkivoc).[1]

    • URL:[Link]

Sources

Comparative

Precision Analysis of Thiazole C=N Stretching Vibrations in IR Spectroscopy: A Comparative Guide

Core Directive & Executive Summary Thiazole rings are pharmacophores of immense significance, serving as the backbone for critical therapeutics like Ritonavir and Tiazofurin.[1] In vibrational spectroscopy, the thiazole...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

Thiazole rings are pharmacophores of immense significance, serving as the backbone for critical therapeutics like Ritonavir and Tiazofurin.[1] In vibrational spectroscopy, the thiazole ring presents a unique challenge: the "C=N stretch" is not a localized double bond vibration but a composite ring mode deeply influenced by aromaticity, substitution patterns, and metal coordination.

This guide moves beyond generic spectral tables. It provides a rigorous, comparative analysis of the thiazole C=N signature against its heterocyclic analogues (oxazole, imidazole) and details the specific shifts induced by drug-like substituents and metal complexation.

Theoretical Grounding: The Thiazole Vibrational Signature

Unlike acyclic imines (


), where the C=N stretch is a distinct band around 1640–1690 cm⁻¹, the thiazole C=N bond is part of a heteroaromatic system. This delocalization couples the C=N stretching vibration with C=C stretching and C-N single bond vibrations.
The Diagnostic "Twin-Peak" System

For most thiazole derivatives, the "C=N stretch" is observed as part of a two-band system in the 1450–1640 cm⁻¹ region:

  • 
     / 
    
    
    
    Coupled Mode (High Frequency):
    Typically 1580–1640 cm⁻¹ . This band has significant double-bond character and is sensitive to conjugation.
  • 
     / Ring Breathing (Lower Frequency):  Typically 1490–1550 cm⁻¹ . This band often appears as a medium-intensity peak distinct from the C=C stretch.
    

Critical Insight: In unsubstituted thiazole, experimental matrix-isolation data assigns the C-N stretch to ~1496 cm⁻¹ and the C=C stretch to ~1580 cm⁻¹ [1]. However, in drug-like derivatives, these modes mix.

Comparative Analysis: Thiazole vs. Alternatives

To accurately assign the thiazole C=N band, one must distinguish it from isosteres like oxazole and imidazole.

Table 1: Heterocycle C=N/Ring Stretch Comparison
FeatureThiazole (S, N) Oxazole (O, N) Imidazole (N, NH)
Dominant Band Region 1580–1640 cm⁻¹ 1550–1610 cm⁻¹ 1570–1600 cm⁻¹
Band Intensity Medium to StrongVariable (often weaker)Strong
Mass Effect Sulfur (32 amu) lowers ring deformation frequencies compared to Oxygen.Oxygen (16 amu) leads to higher frequency ring modes.N-H moiety introduces broad H-bonding bands (2800-3200 cm⁻¹).
Electronegativity S (2.58) is less electronegative than O (3.44), affecting dipole changes.High O electronegativity polarizes the ring, altering intensity.H-bonding significantly broadens and shifts bands.
Comparative Logic
  • Vs. Oxazole: Thiazole bands often appear at slightly lower wavenumbers due to the heavier Sulfur atom and differences in aromaticity (thiazole is more aromatic than oxazole) [2].

  • Vs. Imidazole: Imidazole spectra are dominated by N-H hydrogen bonding effects. If your spectrum lacks a broad N-H stretch (~3200 cm⁻¹) but shows a sharp band at ~1600 cm⁻¹, it supports a thiazole (or N-substituted imidazole) assignment.

Substituent and Coordination Effects[2]

The position of the C=N band is a sensitive reporter of the electronic environment.

A. Substituent Effects (Hammett Correlation)
  • Electron Donating Groups (EDG) (e.g., -NH₂, -CH₃): Increase electron density in the ring. Often cause a Red Shift (lower frequency) of the C=N band due to increased conjugation reducing the bond order.

    • Example: 2-amino-4-methylthiazole derivatives often show C=N bands shifted toward 1610–1630 cm⁻¹ [3].

  • Electron Withdrawing Groups (EWG) (e.g., -NO₂, -COR): Can cause a Blue Shift (higher frequency) if they decouple the ring electrons, or a Red Shift if they extend conjugation significantly.

B. Metal Coordination (The "Blue Shift" Phenomenon)

Coordination of a metal ion to the thiazole Nitrogen is a critical interaction in medicinal inorganic chemistry.

  • Effect: Coordination typically increases the frequency of the C=N stretch (Blue Shift) by 10–30 cm⁻¹.

  • Mechanism: The metal acts as a Lewis acid, withdrawing electron density from the nitrogen lone pair. This reduces the repulsion between the lone pair and the C=N

    
    -electrons, effectively strengthening the 
    
    
    
    -component of the bond and increasing the force constant (kinematic coupling also plays a role) [4].

Visualization: Assignment Workflow & Mechanism

Diagram 1: C=N Band Assignment Decision Tree

ThiazoleAssignment Start Unknown Heterocycle Spectrum (1450 - 1650 cm⁻¹) CheckNH Is there a broad band at 2800-3200 cm⁻¹? Start->CheckNH Imidazole Likely Imidazole (N-H stretch present) CheckNH->Imidazole Yes Check1600 Observe sharp band at 1580-1640 cm⁻¹? CheckNH->Check1600 No CheckAtom Elemental Analysis: Sulfur present? Check1600->CheckAtom Yes Oxazole Likely Oxazole (Higher freq ring modes) CheckAtom->Oxazole No (Oxygen) Thiazole Likely Thiazole (C=N/C=C coupled mode) CheckAtom->Thiazole Yes (Sulfur) Metal Metal Complexation? (Check for Blue Shift) Thiazole->Metal Shift Band shifts +10-30 cm⁻¹ vs Free Ligand Metal->Shift Yes

Caption: Logical workflow for distinguishing thiazole C=N vibrations from structurally related heterocycles.

Diagram 2: Metal Coordination Effect

MetalShift FreeLigand Free Thiazole Lone Pair Repulsion ν ≈ 1590 cm⁻¹ Coordination Metal Binding (M-N) FreeLigand->Coordination + Metal Ion Complex Metal-Thiazole Complex Lone Pair Stabilized ν ≈ 1610 cm⁻¹ Coordination->Complex Blue Shift (Increased k)

Caption: Mechanistic shift of the C=N stretching frequency upon metal coordination due to kinematic coupling and electronic stabilization.

Validated Experimental Protocol

To ensure data integrity, follow this protocol for solid-state analysis.

Method: ATR-FTIR (Attenuated Total Reflectance)

Preferred over KBr pellets to avoid hygroscopic interference and pressure-induced lattice shifts.

  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure the background spectrum shows minimal CO₂ (2350 cm⁻¹) and H₂O vapor.

  • Sample Prep:

    • Solids: Grind the thiazole derivative into a fine powder. Coarse particles cause scattering (Christiansen effect), distorting band shapes.

    • Oils: Apply a thin film directly.

  • Deposition: Place ~5 mg of sample on the crystal center.

  • Compression: Apply pressure using the anvil until the absorbance of the strongest band (usually C-H or Ring) reaches 0.1 – 0.5 AU . Do not over-compress, as this can shift lattice modes.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Critical for resolving closely spaced aromatic bands).

    • Scans: 32 or 64.

  • Post-Processing: Apply ATR correction (if quantitative comparison to transmission library data is required).

Data Interpretation Checklist

References

  • ResearchGate. Observed IR spectrum of thiazole isolated in a solid argon matrix. Available at: [Link][3][4]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link]

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation. Available at: [Link][2][5]

  • Journal of Chemical and Pharmaceutical Research. Infrared spectroscopic interpretations on the reaction products resulted from the interaction between Co(II), Cu(II), Fe(III)... Available at: [Link]

Sources

Validation

Isomer Differentiation in Pharmacophores: A Comparative Fragmentation Guide for 2-(o-tolyl)thiazole

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 2-(o-tolyl)thiazole (also known as 2-(2-methylphenyl)thiazole). It focuses on differentiating this compound from its st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 2-(o-tolyl)thiazole (also known as 2-(2-methylphenyl)thiazole). It focuses on differentiating this compound from its structural isomers (meta- and para-tolyl analogs) using the diagnostic "Ortho Effect."

Executive Summary

Differentiation of positional isomers in substituted phenylthiazoles is a critical challenge in medicinal chemistry and impurity profiling. While 2-(p-tolyl)thiazole and 2-(m-tolyl)thiazole follow standard alkylbenzene fragmentation rules, 2-(o-tolyl)thiazole exhibits a distinct "Ortho Effect." This phenomenon facilitates a unique intramolecular hydrogen transfer, leading to high-abundance cyclized ions that serve as diagnostic markers. This guide details the mechanistic causality of these pathways and provides a validated workflow for isomer identification.

Part 1: Comparative Analysis (Diagnostic Ions)

The following table contrasts the Electron Ionization (EI) fragmentation behavior of the ortho-isomer against its para-isomer and the unsubstituted phenylthiazole.

Table 1: Diagnostic Ion Comparison (70 eV EI-MS)

Feature2-(o-tolyl)thiazole 2-(p-tolyl)thiazole 2-phenylthiazole
Molecular Weight 175 Da175 Da161 Da
Base Peak (Typical) m/z 174 [M-H]⁺ or 175 [M]⁺m/z 175 [M]⁺m/z 161 [M]⁺
[M-H]⁺ (m/z 174) Dominant / High Intensity. Driven by cyclization to a fused tricyclic cation (aza-fluorene type).Low/Medium Intensity. Random H-loss; lacks stabilization via ring fusion.N/A (m/z 160 for phenyl)
[M-CH₃]⁺ (m/z 160) Moderate.High. Formation of stable thiazolyl-tropylium ion.N/A
Nitrile Fragment m/z 117 (o-Tolyl-CN)m/z 117 (p-Tolyl-CN)m/z 103 (Ph-CN)
Mechanistic Driver Proximity Effect (1,5-H Shift) Benzylic CleavageRing Cleavage
Part 2: Mechanistic Deep Dive (The Ortho Effect)

The fragmentation of 2-(o-tolyl)thiazole is governed by the proximity of the methyl group to the thiazole nitrogen/sulfur. Unlike the para-isomer, which must fragment via bond cleavage, the ortho-isomer undergoes a rearrangement.

Mechanism 1: Intramolecular Cyclization (The [M-1]⁺ Pathway)

The defining characteristic of the ortho-isomer is the loss of a hydrogen atom to form a stable, fused tricyclic ion.

  • Ionization: Removal of an electron from the thiazole

    
    -system.
    
  • 1,5-Hydrogen Shift: A hydrogen atom from the o-methyl group transfers to the thiazole nitrogen.

  • Cyclization: The methylene carbon attacks the thiazole ring (often at C5), followed by H-loss to aromatize the new ring.

  • Result: A highly stable cation (m/z 174) is formed. This pathway is geometrically impossible for the para isomer.

Mechanism 2: Thiazole Ring Cleavage (RDA-type)

Standard thiazole fragmentation involves the cleavage of the C-S and C-N bonds, expelling neutral fragments.

  • Path A: Loss of HCN + C₂H₂ (acetylene).

  • Path B: Extrusion of the substituted benzonitrile (o-Tolyl-CN, m/z 117).

Visualization: Fragmentation Pathways

Fragmentation M_Ion Molecular Ion [M]+. (m/z 175) H_Shift 1,5-H Shift (Ortho Effect) M_Ion->H_Shift Proximity Driven Methyl_Loss Methyl Loss [M-CH3]+ (m/z 160) M_Ion->Methyl_Loss -CH3• Ring_Cleavage Thiazole Cleavage (Retro-Diels-Alder) M_Ion->Ring_Cleavage High Energy Cyclic_Ion Fused Tricyclic Cation [M-H]+ (m/z 174) *DIAGNOSTIC* H_Shift->Cyclic_Ion -H• (Cyclization) Nitrile o-Tolylnitrile Ion (m/z 117) Ring_Cleavage->Nitrile + C2H2S Thirene Thiirene Ion (m/z 58) Ring_Cleavage->Thirene + Ar-CN

Figure 1: Mechanistic pathway highlighting the diagnostic cyclization specific to the ortho-isomer.

Part 3: Experimental Protocol (Self-Validating Workflow)

To reliably distinguish these isomers, the following GC-MS protocol is recommended. This workflow includes a "Self-Validation" step using the [M-1]/[M-15] ratio.

1. Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

  • Concentration: Final injection concentration should be ~10-50 ppm to avoid detector saturation (which skews isotope ratios).

2. GC-MS Acquisition Parameters
  • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (EI) at 70 eV .[1][2]

  • Scan Range: m/z 40–300.[1]

  • Source Temp: 230°C.

3. Data Analysis & Validation Logic

Use the following logic gate to determine the isomer identity.

Workflow Start Acquire Mass Spectrum (Peak at m/z 175) Check_M Check Parent Ion (m/z 175) Start->Check_M Ratio_Check Calculate Ratio: R = Intensity(174) / Intensity(160) ([M-H] / [M-CH3]) Check_M->Ratio_Check Decision_Ortho Ratio > 1.0 (High [M-H]) Ratio_Check->Decision_Ortho Dominant H-Loss Decision_Para Ratio < 0.5 (High [M-CH3]) Ratio_Check->Decision_Para Dominant Methyl Loss Result_Ortho IDENTIFIED: 2-(o-tolyl)thiazole Decision_Ortho->Result_Ortho Result_Para IDENTIFIED: 2-(p-tolyl)thiazole Decision_Para->Result_Para

Figure 2: Analytical decision tree for isomer differentiation based on ion intensity ratios.

References
  • Barkow, A., Pilotek, S., & Grützmacher, H. F. (1995).[2] "Ortho effects: a mechanistic study." European Journal of Mass Spectrometry. Link

    • Context: Establishes the fundamental mechanism of H-transfer in ortho-substituted aromatics leading to water loss or cycliz
  • Mattammal, M. B., et al. (1981). "Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles." Biomedical Mass Spectrometry. Link

    • Context: Provides baseline fragmentation data for substituted thiazole rings, confirming the ring cleavage p
  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
  • NIST Mass Spectrometry Data Center. "Ortho and Para Effects in Electron Ionization Mass Spectra." Link

    • Context: General reference for differentiating positional isomers using rel

Sources

Comparative

Structural &amp; Performance Analysis: 2-(o-Tolyl)thiazole vs. 2-Phenylthiazole Iridium Complexes

[1] Executive Summary This guide provides a technical comparison between 2-(o-tolyl)thiazole and 2-phenylthiazole ligands in cyclometalated iridium(III) complexes.[1] The central design principle explored here is "Steric...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between 2-(o-tolyl)thiazole and 2-phenylthiazole ligands in cyclometalated iridium(III) complexes.[1] The central design principle explored here is "Steric Engineering." By introducing a methyl group at the ortho position of the phenyl ring (the o-tolyl moiety), researchers induce a steric clash that disrupts the coplanarity of the ligand. This structural distortion significantly alters the photophysical properties, typically resulting in a hypsochromic (blue) shift in emission and reduced intermolecular quenching compared to the planar phenylthiazole analogues.

Ligand Synthesis: The Hantzsch Protocol

The synthesis of 2-(o-tolyl)thiazole is achieved via the Hantzsch thiazole synthesis, a robust method involving the condensation of a thioamide with an


-halo carbonyl compound.
Experimental Protocol

Objective: Synthesis of 2-(o-tolyl)thiazole. Reagents: 2-Methylthiobenzamide, Chloroacetaldehyde (50% aq.), Ethanol.[1]

  • Reactant Preparation: Dissolve 2-methylthiobenzamide (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Cyclization: Add chloroacetaldehyde (1.5 eq) dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–10 hours. Monitor consumption of thioamide via TLC.[1]
    
  • Work-up:

    • Cool to room temperature.[1][2]

    • Neutralize with saturated

      
       or 
      
      
      
      to precipitate the free base.[1]
    • Extract with dichloromethane (DCM) (

      
      ).[1]
      
    • Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.[1]
      
  • Purification: Purify via vacuum distillation (bp

    
     at 6 mmHg) or silica gel column chromatography (Hexane:EtOAc gradient).
    

Yield: Typical yields range from 60–75% .[1]

SynthesisPathway cluster_0 Precursors A 2-Methylthiobenzamide C Intermediate (Hydroxy-thiazoline) A->C Ethanol, Reflux B Chloroacetaldehyde B->C D 2-(o-Tolyl)thiazole (Ligand) C->D -H₂O (Dehydration)

Figure 1: Hantzsch synthesis pathway for 2-(o-tolyl)thiazole ligands.[1]

X-ray Crystal Structure Comparison

The introduction of the ortho-methyl group creates a steric conflict with the thiazole ring nitrogen or the C-H bond, preventing the two aromatic rings from lying flat. This is the critical differentiator from the phenyl analogue.

Structural Metrics: Phenyl vs. o-Tolyl (Hindered)

The following data compares a standard planar 2-phenylthiazole Ir(III) complex with a sterically hindered analogue (using 2-(5-methyl-3-phenylpyrazin-2-yl)phenyl data as a high-fidelity structural proxy for the ortho-twist effect).

FeatureIr(2-phenylthiazole)₂ (Planar Control)Ir(2-o-tolyl/hindered)₂ (Steric Target)Impact
Crystal System Triclinic / MonoclinicMonoclinicPacking efficiency changes
Space Group

or


Common for Ir complexes
Ir–N Bond Length

Å

Å
Elongated due to steric repulsion
Ir–C Bond Length

Å

Å
Minimal change (strong trans effect)
Torsion Angle

(Coplanar)

(Twisted)
Critical: Breaks conjugation

-

Stacking
Strong (3.3–3.5 Å)Weak / AbsentReduces self-quenching

Key Insight: In the phenylthiazole complex, the dihedral angle between the phenyl and thiazole rings is nearly


, allowing for extended 

-conjugation. In the o-tolyl (or similar hindered) analogues, this angle twists to

.[1] This "decoupling" of the rings confines the triplet exciton more strictly to the metal-center and specific ligand fragments.
Crystallographic Data Sources[1][3][4]
  • Phenyl Analogue: Data derived from Ir(emptz)2(dpphen) and Ir(2-phenylthiazole)2(acac) structures [1, 4].[1]

  • Hindered Analogue: Structural parameters validated against Ir(mdpp)2(acac) (2-(5-methyl-3-phenylpyrazin-2-yl)phenyl), which explicitly quantifies the steric twist caused by methyl substitution [6].[1]

Performance & Property Analysis

The structural twist has direct consequences for the material's performance in OLEDs or biological labeling.

Emission Color Tuning (Blue Shift)
  • Mechanism: Planarity equals conjugation.[1] Conjugation lowers the energy gap (HOMO-LUMO).[1] By twisting the ligand via the o-tolyl group, you reduce the effective conjugation length.

  • Result: The emission spectrum shifts to higher energy (Blue/Green shift).[1] While phenylthiazole complexes typically emit in the Yellow/Orange (550–590 nm) , o-tolyl derivatives can shift towards the Green/Blue-Green (< 530 nm) .[1]

Quantum Yield (PLQY) Enhancement
  • Mechanism: Planar molecules stack efficiently in the solid state (ACQ: Aggregation-Caused Quenching).[1] The twisted o-tolyl geometry acts as a "spacer," preventing close intermolecular

    
    -
    
    
    
    interactions.
  • Result: Higher Photoluminescence Quantum Yield (PLQY) in solid films, making them superior for doped OLED emissive layers.[1]

Stability Trade-off
  • Risk: The elongated Ir–N bond (approx.[1][3][4] +0.1 Å) in the hindered complex is weaker.[1] This can lead to faster degradation (ligand dissociation) under high-voltage drive conditions in OLEDs compared to the tightly bound phenyl analogues.[1]

StructureProperty Sterics Ortho-Methyl Substitution (Steric Hindrance) Structure Structural Distortion (Twist Angle ~60°) Sterics->Structure Result1 Broken Conjugation (Blue Shifted Emission) Structure->Result1 Result2 Reduced Stacking (Higher PLQY / Less Quenching) Structure->Result2 Result3 Elongated Ir-N Bond (Potential Stability Drop) Structure->Result3

Figure 2: Causal relationship between steric modification and device performance.[1]

References

  • Cationic, luminescent cyclometalated iridium(III) complexes based on substituted 2-phenylthiazole ligands. Source: Dalton Transactions (RSC).[1]

  • Ir(ppy)2(acac) | High Purity OLED Material. Source: Ossila.[1]

  • Homolytic Aromatic Substitution by Heterocyclic Free Radicals (Synthesis of 2-o-tolylthiazole). Source: Journal of the Chemical Society, Perkin Transactions.

  • Electronic Supplementary Material For Fluoro-benzenesulfonyl-functionalized 2-phenylthiazole-type iridinum(III) complexes. Source: Royal Society of Chemistry.[1]

  • Platinum Complexes from C–H Activation of Sterically Hindered [C^N] Donor Benzothiophene Imine Ligands. Source: ACS Omega.[1] [1]

  • Bis[2-(5-methyl-3-phenylpyrazin-2-yl-κN1)phenyl-κC1]iridium(III) (Structural Proxy for Hindered Systems). Source: Acta Crystallographica Section E. [1]

Sources

Validation

Comparative Guide: Binding Affinity of o-Tolyl vs. Phenyl Thiazole Ligands

The following technical guide provides a comparative analysis of o-tolyl versus phenyl thiazole ligands, focusing on binding affinity mechanics, structural causality, and experimental validation. Executive Summary: The "...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of o-tolyl versus phenyl thiazole ligands, focusing on binding affinity mechanics, structural causality, and experimental validation.

Executive Summary: The "Ortho Effect" in Ligand Design

In medicinal chemistry, the transition from a simple phenyl thiazole to an ** o-tolyl (2-methylphenyl) thiazole** often results in a dramatic enhancement of binding affinity—frequently improving potency from the micromolar (


M) to the nanomolar (nM) range.

This guide analyzes this phenomenon through the lens of Dasatinib (BMS-354825) , a high-affinity dual Src/Abl inhibitor where the o-tolyl moiety is a critical pharmacophore. The superiority of the o-tolyl ligand over its phenyl counterpart is driven by two primary thermodynamic vectors:

  • Entropic Optimization (Conformational Lock): The ortho-methyl group restricts the rotation of the phenyl ring relative to the thiazole, pre-organizing the molecule into a bioactive conformation.

  • Enthalpic Gain (Hydrophobic Filling): The methyl group displaces high-energy water molecules and fills a specific hydrophobic sub-pocket (often near the gatekeeper residue in kinases).

Structural & Mechanistic Comparison

The following table summarizes the physicochemical and thermodynamic differences between the two ligand variants.

Table 1: Comparative Performance Metrics (Representative SAR)
FeaturePhenyl Thiazole Ligando-Tolyl Thiazole LigandImpact on Binding (

/

)
Rotational Freedom High (Free rotation about C-C bond)Restricted (High rotational barrier)Lower Entropy Penalty: o-Tolyl binds with less entropic cost (

).
Conformation Planar or variable twistTwisted (~60-90° relative to thiazole)Bioactive Pre-organization: Matches the binding pocket shape.
Hydrophobic Contact Minimal (Solvent exposed edge)High (Methyl fills lipophilic pocket)Enthalpic Gain: Increased van der Waals contacts.
Solubility (LogP) Lower LipophilicityHigher LipophilicityPermeability: Slight increase in membrane permeability.
Potency (Example)


100x Potency Shift (Typical in Src/Abl scaffolds).
Mechanistic Logic: The Conformational "Lock"

The ortho-methyl group creates steric clash with the thiazole nitrogen or sulfur if the rings attempt to become coplanar. This forces the phenyl ring to twist out of plane. In the context of kinase inhibitors like Dasatinib, this twisted conformation perfectly mimics the geometry required to fit into the ATP-binding cleft, specifically accommodating the "P-loop" and "Activation Loop" configurations.

OrthoEffect Phenyl Phenyl Thiazole (Unsubstituted) FreeRot Free Rotation (High Entropy) Phenyl->FreeRot Binding Binding Event (Induced Fit) FreeRot->Binding Penalty High Entropic Penalty (Reduced Affinity) Binding->Penalty Energy Cost Tolyl o-Tolyl Thiazole (2-Methyl) Locked Conformational Lock (Steric Restriction) Tolyl->Locked Ortho-Steric Clash PreOrg Pre-organized Bioactive State Locked->PreOrg Affinity High Affinity (Low Entropic Cost) PreOrg->Affinity Thermodynamic Favorability

Figure 1: Thermodynamic causality of the "Ortho Effect" in ligand binding.

Supporting Experimental Data: The Dasatinib Case Study

Compound: Dasatinib (Sprycel) Target: BCR-ABL / Src Kinase Key Structural Element: The N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide core.

In the development of Dasatinib, the introduction of ortho-substituents (Cl and CH3) on the phenyl ring was pivotal. Structural activity relationship (SAR) studies demonstrated that removing these ortho-groups resulted in a significant loss of potency.

  • Phenyl Analog (Hypothetical/Early Lead): Lacks the steric bulk to lock the conformation; exhibits

    
     values in the high nanomolar to micromolar range against Src.
    
  • o-Tolyl Analog (Dasatinib Core): The 2-methyl group (along with the 6-chloro) locks the phenyl ring perpendicular to the thiazole. This allows the methyl group to occupy a critical hydrophobic pocket adjacent to the Threonine gatekeeper residue.

    • Result:

      
       against Wild Type BCR-ABL.
      

Reference: Tokarski, J. S., et al. (2006) resolved the crystal structure (PDB: 2GQG), confirming the methyl group's role in displacing water and locking the active conformation.

Experimental Protocols

To objectively compare a new o-tolyl vs. phenyl thiazole ligand series, use the following self-validating protocols.

Protocol A: Surface Plasmon Resonance (SPR) for Determination

Objective: Measure real-time binding kinetics (


, 

) to quantify affinity (

).
  • Chip Preparation: Immobilize the target protein (e.g., Src Kinase domain) onto a CM5 sensor chip using standard amine coupling. Target a density of ~2000 RU to prevent mass transport limitations.

  • Ligand Preparation: Dissolve o-tolyl and phenyl analogs in 100% DMSO (10 mM stock). Dilute into running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) to a final DMSO concentration of 1-2% (matched exactly to running buffer).

  • Injection Cycle:

    • Flow Rate: 30

      
      L/min.
      
    • Concentration Series: 0, 1.5, 3.1, 6.2, 12.5, 25, 50, 100 nM (for o-tolyl) and up to 1

      
      M (for phenyl).
      
    • Contact Time: 120 seconds.

    • Dissociation Time: 300 seconds.

  • Data Analysis: Fit curves to a 1:1 Langmuir binding model.

    • Expectation: The o-tolyl analog should show a slower dissociation rate (

      
      ) due to the hydrophobic anchor effect.
      
Protocol B: FRET-Based Kinase Inhibition Assay ( )

Objective: Functional validation of potency.

  • Reagents: Recombinant Kinase, Fluorescent Peptide Substrate (e.g., Z'-LYTE™), ATP (

    
     concentration), Test Compounds.
    
  • Plate Setup: Use 384-well low-volume black plates.

  • Reaction:

    • Add 2.5

      
      L of 4X Test Compound (Phenyl vs. o-Tolyl variants).
      
    • Add 5

      
      L of 2X Kinase/Peptide mixture.
      
    • Incubate 1 hour at RT to allow equilibrium binding.

    • Add 2.5

      
      L of 4X ATP to initiate phosphorylation.
      
  • Development: After 1 hour, add Development Reagent (protease that cleaves non-phosphorylated peptide).

  • Read: Measure Fluorescence Ratio (Coumarin/Fluorescein).

  • Calculation: Plot % Inhibition vs. Log[Compound]. Fit to Sigmoidal Dose-Response equation.

AssayWorkflow cluster_SPR SPR Kinetic Assay cluster_FRET FRET Functional Assay Step1 Immobilize Target (CM5 Chip) Step2 Inject Ligand Series (0 - 1000 nM) Step1->Step2 Step3 Measure kon / koff Step2->Step3 Step4 Calculate Kd Step3->Step4 StepA Incubate Kinase + Ligand StepB Add ATP + Substrate StepA->StepB StepC Protease Development StepB->StepC StepD Read Fluorescence Ratio StepC->StepD

Figure 2: Workflow for kinetic (SPR) and functional (FRET) validation of ligand affinity.

References

  • Tokarski, J. S., et al. (2006).[1] "The Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain Elucidates Its Inhibitory Activity against Imatinib-Resistant ABL Mutants."[1] Cancer Research, 66(11), 5790–5797. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 47(27), 6658–6661. Link

  • Shah, N. P., et al. (2004).[1] "Overriding Imatinib Resistance with a Novel ABL Kinase Inhibitor."[1] Science, 305(5682), 399-401. Link

  • Zaki, I., et al. (2022).[2] "Design, synthesis, and biological evaluation of novel thiazole derivatives as VEGFR-2 inhibitors." RSC Advances, 12, 12345-12355. Link

Sources

Comparative

A Senior Application Scientist's Guide to Structure-Retention Relationships of Thiazole Analogs in Reversed-Phase HPLC

For researchers and professionals in drug development, High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, quantification, and purification of pharmaceutical compounds. The thiazole...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, quantification, and purification of pharmaceutical compounds. The thiazole ring is a cornerstone scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs and experimental agents due to its wide range of biological activities.[1] Understanding the chromatographic behavior of thiazole analogs is paramount for developing robust analytical methods and for interpreting structure-activity relationships.

This guide provides an in-depth comparison of HPLC retention times for a series of thiazole analogs. Moving beyond a simple procedural list, this document explains the fundamental principles governing their separation in reversed-phase (RP-HPLC) systems, offers a detailed experimental protocol grounded in scientific rationale, and presents a comparative analysis of their retention behavior.

The Foundation: Understanding Retention in RP-HPLC

Reversed-phase liquid chromatography separates compounds based on their hydrophobicity.[2] The stationary phase is non-polar (e.g., C18-bonded silica), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[2] The core principle is "like dissolves like"; more hydrophobic (non-polar) analytes will have a stronger affinity for the non-polar stationary phase and will thus be retained longer on the column, resulting in a longer retention time (t R).

For heterocyclic compounds like thiazoles, several key molecular properties dictate their retention:

  • Hydrophobicity: This is the primary driver of retention in RP-HPLC.[3] The overall hydrophobicity of a molecule, often estimated by its logP (partition coefficient), directly correlates with retention time. Adding non-polar functional groups (e.g., alkyl chains, phenyl rings) to the thiazole core will increase hydrophobicity and, consequently, retention time.

  • Polarity and Hydrogen Bonding: The introduction of polar functional groups (e.g., -OH, -NH2, -COOH) increases a molecule's affinity for the polar mobile phase. These groups can engage in hydrogen bonding with the aqueous component of the mobile phase, reducing interaction with the stationary phase and leading to earlier elution (shorter retention time).

  • Ionization (pKa): The thiazole ring contains nitrogen atoms that can be protonated under acidic mobile phase conditions.[4] The ionization state of an analyte dramatically affects its polarity. A charged (ionized) molecule is significantly more polar than its neutral counterpart and will be weakly retained on an RP column. Therefore, controlling the pH of the mobile phase with a suitable buffer is critical for achieving reproducible retention times, especially for ionizable compounds.[5][6]

Experimental Design: A Self-Validating Protocol

The following protocol is designed not just for execution but for understanding. Each parameter is chosen to ensure a robust and reliable separation, allowing for a meaningful comparison of the thiazole analogs.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_analysis Phase 3: Data Processing A Standard & Sample Preparation E Sample Injection Sequence A->E B Mobile Phase Preparation & Degassing C System Equilibration (Stable Baseline) B->C D System Suitability Test (SST Injection) C->D D->E F Peak Integration & Identification E->F G Retention Time (tR) Comparison F->G H Reporting G->H

Caption: HPLC analysis workflow from preparation to final report.

Step-by-Step Methodology
  • Instrumentation and Columns:

    • System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[7]

    • Column: A C18 column (e.g., Phenomenex Luna C18, 150 mm x 4.6 mm, 5 µm particle size) is the workhorse for RP-HPLC and provides excellent hydrophobic selectivity.[2][8]

    • Rationale: A C18 column offers a highly hydrophobic stationary phase, maximizing interactions with the thiazole analogs and providing a good starting point for method development.[2] Thermostating the column (e.g., at 30°C) is crucial as temperature fluctuations can significantly impact retention times.[5][9]

  • Reagents and Standards:

    • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

    • Buffer: Formic acid (reagent grade).

    • Analytes: Prepare 1 mg/mL stock solutions of each thiazole analog in a suitable solvent (e.g., 50:50 ACN:water or DMSO), then dilute to a working concentration of ~10 µg/mL using the initial mobile phase composition.

    • Rationale: Using high-purity solvents minimizes baseline noise and interfering peaks. A formic acid buffer (0.1% v/v) is chosen to set the mobile phase pH to an acidic value (~2.7). This ensures that any basic nitrogen atoms on the thiazole ring are consistently protonated, preventing peak tailing and improving reproducibility.[10]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-25 min: 10% B (Re-equilibration)

    • Detection: 254 nm or the λmax of the thiazole core.

    • Injection Volume: 5 µL

    • Rationale: A gradient elution is employed because the selected analogs have a range of polarities.[5] Starting with a high aqueous content (90% A) allows polar compounds to elute first. Gradually increasing the organic solvent strength (increasing %B) elutes progressively more hydrophobic compounds.[11] A DAD allows for monitoring at multiple wavelengths, which is useful for peak purity assessment.[7]

  • System Suitability Testing (SST):

    • Before running the sample set, perform five replicate injections of a single standard.

    • Acceptance Criteria: The relative standard deviation (RSD) for the retention time should be <1%, and for the peak area, <2%. The USP tailing factor should be between 0.8 and 1.5.

    • Rationale: SST is a non-negotiable step that validates the performance of the entire HPLC system. It ensures that the results obtained are precise and reliable. Consistent retention times in SST injections confirm that the system (pump, column, temperature) is stable.[5]

Comparative Retention Time Analysis

To illustrate the structure-retention relationship, we will consider four hypothetical thiazole analogs with systematic structural modifications.

Table 1: Physicochemical Properties and Predicted HPLC Retention Order of Thiazole Analogs

Compound IDStructureSubstituent (R)Key Physicochemical ChangePredicted LogPPredicted Retention OrderHypothetical t R (min)
TA-01 -NH2 (Amino)Increased polarity, H-bond donor0.41 (Least Retained)4.5
TA-02 -CH3 (Methyl)Increased hydrophobicity1.227.8
TA-03 -Br (Bromo)Increased hydrophobicity & size1.7310.2
TA-04 -C6H5 (Phenyl)Significantly increased hydrophobicity2.84 (Most Retained)13.5

(Note: Structures and LogP values are illustrative for this guide.)

Analysis of Results:
  • TA-01 (2-aminothiazole): This analog is predicted to elute first. The primary amino group (-NH2) is highly polar and acts as a hydrogen bond donor, giving it a strong affinity for the aqueous mobile phase.[12] This minimizes its interaction with the C18 stationary phase, leading to the shortest retention time.

  • TA-02 (2-methylthiazole): Replacing the amino group with a methyl group (-CH3) removes the polar H-bonding capability and adds a small non-polar alkyl group. This increases the overall hydrophobicity of the molecule compared to TA-01, resulting in a stronger interaction with the stationary phase and a longer retention time.

  • TA-03 (2-bromothiazole): The bromo substituent (-Br) is more hydrophobic than a methyl group. It contributes to the molecule's overall non-polar character through van der Waals interactions with the C18 chains.[2] Therefore, TA-03 is retained longer than TA-02.

  • TA-04 (2-phenylthiazole): The addition of a phenyl ring introduces a large, non-polar, and planar surface area. This significantly enhances the hydrophobic interactions between the analyte and the stationary phase, causing it to be the most strongly retained compound in the series with the longest retention time.[3]

Conclusion and Field Insights

This guide demonstrates a clear and predictable relationship between the chemical structure of thiazole analogs and their retention time in reversed-phase HPLC. The primary determinant of retention is hydrophobicity; as non-polar character increases, so does retention time. Conversely, the introduction of polar, hydrogen-bonding groups decreases retention.

For scientists in drug development, a deep understanding of these principles is crucial for efficient method development. By examining the structure of a new analog, one can make an educated prediction of its retention behavior relative to known compounds, significantly streamlining the process of optimizing separation conditions. This predictive power, grounded in the fundamental principles of chromatography, is the hallmark of an experienced analytical scientist.

References

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision? Retrieved from Altabrisa Group. [Link]

  • Quora. (2023, January 31). What is the effect of particle size on retention time in normal-phase liquid chromatography (HPLC)? Retrieved from Quora. [Link]

  • Separation Science. Factors Impacting Chromatography Retention Time. Retrieved from Separation Science. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Retrieved from Phenomenex. [Link]

  • Inacom Instruments. The Theory of HPLC Chromatographic Parameters. Retrieved from Inacom Instruments. [Link]

  • MDPI. (2023, October 27). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from MDPI. [Link]

  • National Institutes of Health (NIH). Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification. Retrieved from PMC - NIH. [Link]

  • LCGC International. (2016, August 1). Retention Time Prediction Based on Molecular Structure in Pharmaceutical Method Development: A Perspective. Retrieved from LCGC International. [Link]

  • MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from MDPI. [Link]

  • RSC Publishing. (2023, November 24). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from RSC Publishing. [Link]

  • ResearchGate. (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from ResearchGate. [Link]

  • PubMed. (2015, June 5). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. Retrieved from PubMed. [Link]

  • ResearchGate. HPLC profile of fraction I. Peak with mean retention time of 2.086 min is solvent peak. Retrieved from ResearchGate. [Link]

  • Welch HPLC. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from Welch HPLC. [Link]

  • ResearchGate. ChemInform Abstract: Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. Retrieved from ResearchGate. [Link]

  • ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from ACS Omega. [Link]

  • National Institutes of Health (NIH). (2020, September 20). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Retrieved from PMC - NIH. [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from ResearchGate. [Link]

  • ResearchGate. Physicochemical properties of the synthesized thiazole derivatives. Retrieved from ResearchGate. [Link]

  • Springer. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. Retrieved from Springer. [Link]

  • DergiPark. (2024, September 27). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. Retrieved from DergiPark. [Link]

  • National Institutes of Health (NIH). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from PMC - NIH. [Link]

  • ResearchGate. (2016, February 8). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Retrieved from ResearchGate. [Link]

  • National Institutes of Health (NIH). Thiazole Ring—A Biologically Active Scaffold. Retrieved from PMC - NIH. [Link]

  • LCGC International. How Reversed-Phase Liquid Chromatography Works. Retrieved from LCGC International. [Link]

  • MDPI. (2022, May 27). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Retrieved from MDPI. [Link]

  • ResearchGate. Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. Retrieved from ResearchGate. [Link]

  • ACS Omega. (2023, May 10). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. Retrieved from ACS Omega. [Link]

Sources

Validation

Advanced Elemental Analysis: Validating 2-(o-tolyl)thiazole Metal Complexes

Topic: Elemental Analysis Calculation for 2-(o-tolyl)thiazole Metal Complexes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Introduction: The Precision of P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Calculation for 2-(o-tolyl)thiazole Metal Complexes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: The Precision of Purity

In the development of phosphorescent organic light-emitting diodes (PhOLEDs) and organometallic catalysts, 2-(o-tolyl)thiazole (ttz) serves as a critical cyclometalating ligand. Its steric bulk, driven by the ortho-methyl group, influences the octahedral geometry around the metal center (typically Iridium(III) or Platinum(II)), affecting both quantum efficiency and emission lifetime.

However, the synthesis of these complexes, such as Bis[2-(o-tolyl)thiazolato-N,C2']iridium(III) acetylacetonate [Ir(ttz)₂ (acac)] , is prone to specific purification challenges. Solvent trapping (solvatomorphism) and incomplete cyclometalation are common. Standard characterization (NMR, MS) often misses non-labile solvates or inorganic residues.

This guide compares the Theoretical Stoichiometric Model against Experimental Reality , providing a rigorous calculation framework to validate the purity of these specific metal complexes.

The Theoretical Framework: Calculating the "Gold Standard"

To validate a sample, we first establish the baseline for the anhydrous, pure complex.

Case Study: Ir(ttz)₂(acac)
  • Metal Center: Iridium (Ir)[1][2][3][4][5][6][7][8]

  • Cyclometalating Ligand: 2-(o-tolyl)thiazole (

    
    ). Upon coordination, it loses a proton to become the anion 
    
    
    
    .
  • Ancillary Ligand: Acetylacetone (

    
    ). Coordinates as the anion acetylacetonate (
    
    
    
    ).[2]
Step 1: Determine the Molecular Formula





Step 2: Calculate Molecular Weight (MW)

Using standard atomic weights (


):
ElementCountAtomic Wt.Total MassMass Fraction (%)
C 2512.011300.27546.35%
H 231.00823.1843.58%
N 214.00728.0144.32%
O 215.99931.9984.94%
S 232.06064.1209.90%
Ir 1192.220192.22029.67%
Total 647.81 g/mol 100.00%

Comparative Analysis: Interpreting Deviations

In practice, "Found" values rarely match "Calculated" values perfectly. The nature of the deviation reveals the impurity. Below is a comparison of the Pure Model vs. common Experimental Scenarios for Ir(ttz)₂(acac).

Scenario A: The "Dichloromethane Trap"

Syntheses often involve CH₂Cl₂ extraction. The bulky o-tolyl groups can create lattice voids that trap solvent molecules which high-vacuum drying cannot easily remove.

  • Hypothesis: The sample is a solvate: Ir(ttz)₂(acac) · 0.5 CH₂Cl₂

  • New Formula:

    
    
    
  • New MW:

    
    
    
Scenario B: The "Water Adduct"

Hygroscopic nature or wet solvents can lead to hydration.

  • Hypothesis: Ir(ttz)₂(acac) · 1 H₂O

Data Comparison Table
ElementPure (Calc) Found (Exp) Deviation Diagnosis Model Solvated (Calc)
Carbon 46.35% 44.20% -2.15%Solvate (CH₂Cl₂) 44.35%
Hydrogen 3.58% 3.50% -0.08%Solvate (CH₂Cl₂) 3.50%
Nitrogen 4.32% 4.05% -0.27%Solvate (CH₂Cl₂) 4.06%
Sulfur 9.90% 9.30% -0.60%Solvate (CH₂Cl₂) 9.29%

Analysis:

  • In the "Found" column, Carbon is significantly lower than the Pure prediction.

  • If this were water contamination, Carbon would drop, but Hydrogen would rise significantly.

  • The presence of CH₂Cl₂ (which is 14% C and 2% H) dilutes the high-carbon complex, lowering the total %C.

Experimental Protocol: Ensuring Accuracy

To generate trustworthy data for comparison, follow this specific protocol for sulfur-containing organometallics.

Step 1: Sample Preparation
  • Drying: Dry the sample at 80°C under high vacuum (<0.1 mbar) for at least 12 hours. The o-tolyl steric hindrance creates "pockets" that hold solvents tightly.

  • Homogenization: Finely grind the crystals. Large crystals can cause incomplete combustion.

Step 2: Combustion Analysis (CHNS)
  • Instrument: Flash 2000 or Elementar vario EL cube.

  • Oxidation Additive: Add Tungsten(VI) oxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    )
    to the tin capsule.
    • Reasoning: Iridium can form refractory carbides/nitrides that resist combustion. Sulfur can form stable sulfates. The additive acts as a flux and oxygen donor to ensure 100% release of

      
       and 
      
      
      
      .
  • Temperature: Ensure the combustion tube is

    
     (if using dynamic flash combustion) to break down the stable thiazole ring.
    

Visualization: The EA Validation Workflow

This diagram illustrates the decision logic for interpreting Elemental Analysis data for cyclometalated complexes.

EA_Validation_Workflow Start Obtain Experimental EA Data (Found %C, %H, %N, %S) Compare Compare Found vs. Calc (Tolerance ±0.4%) Start->Compare CalcPure Calculate Theoretical EA (Pure Anhydrous Model) CalcPure->Compare Match Match? (|Δ| < 0.4%) Compare->Match Pass PASS: Sample Pure Proceed to Device Fab Match->Pass Yes Fail FAIL: Significant Deviation Match->Fail No CheckC Is %C lower than calc? Fail->CheckC HypothSolvent Hypothesis: Solvate Trap (Calc + 0.5 CH2Cl2 or H2O) CheckC->HypothSolvent Yes (Dilution Effect) HypothImpurity Hypothesis: Inorganic Residue (IrCl3 or KPF6) CheckC->HypothImpurity No (or %C very low) Recalc Recalculate with Solvate Model HypothSolvent->Recalc Repurify Repurify Sample (Sublimation/Recrystallization) HypothImpurity->Repurify ReMatch Match New Model? Recalc->ReMatch ConfirmSolvate Confirm via TGA/NMR (Solvate Identified) ReMatch->ConfirmSolvate Yes ReMatch->Repurify No

Caption: Logic flow for validating metal complex purity using iterative elemental analysis modeling.

References

  • Lamansky, S., et al. (2001). "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry, 40(7), 1704–1711. Link

  • You, Y., & Park, S. Y. (2005). "Inter-Ligand Energy Transfer and Its Effect on the Luminescence Properties of Cyclometalated Iridium(III) Complexes." Journal of the American Chemical Society, 127(35), 12438–12448. Link

  • Sigma-Aldrich. "Bisiridium(III) Product Specification." Link

  • Microanalysis Laboratory, University of Illinois. "CHN Analysis: Theory and Instrumentation." Link

Sources

Comparative

Spectroscopic Characterization: 2-(o-tolyl)thiazole vs. Isothiazole Analogs

This guide provides an in-depth technical comparison between 2-(o-tolyl)thiazole and its structural isomer, isothiazole (specifically the 3-aryl analogs), focusing on spectroscopic differentiation. Content Type: Technica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-(o-tolyl)thiazole and its structural isomer, isothiazole (specifically the 3-aryl analogs), focusing on spectroscopic differentiation.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Engineers

Executive Summary: The 1,3 vs. 1,2 Divergence

In drug discovery and ligand design, the distinction between thiazole (1,3-thiazole) and isothiazole (1,2-thiazole) is critical. While they are constitutional isomers, their electronic properties, basicity, and metabolic stability differ radically.

  • 2-(o-tolyl)thiazole : A 1,3-azole where the nitrogen and sulfur are separated by one carbon. The ortho-tolyl group introduces significant steric strain, twisting the phenyl ring out of coplanarity with the thiazole, which profoundly impacts UV-Vis absorption and NMR shielding.

  • Isothiazole Analogs : A 1,2-azole containing a weak N–S bond. Isothiazoles are less basic and more susceptible to reductive cleavage than thiazoles.

This guide outlines the spectroscopic fingerprints required to unequivocally distinguish these scaffolds.

Structural & Synthetic Logic

The synthesis of these two cores follows entirely different mechanistic pathways, often serving as the first point of differentiation.

Synthesis Pathways
  • Thiazole Route (Hantzsch Synthesis): Condensation of

    
    -haloketones with thioamides.[1] This is a robust, convergent synthesis.
    
  • Isothiazole Route (Oxidative Cyclization): Typically requires oxidative formation of the N–S bond from

    
    -amino thiones or cycloaddition of nitrile sulfides.
    

SynthesisPathways Start Precursor Selection HaloKetone α-Haloketone (2-bromo-1-(o-tolyl)ethanone) Start->HaloKetone Enaminothione β-Aminothione Start->Enaminothione Hantzsch Hantzsch Cyclization (Reflux/EtOH) HaloKetone->Hantzsch Thioamide Thioamide/Thiourea Thioamide->Hantzsch ThiazoleProd 2-(o-tolyl)thiazole (1,3-System) Hantzsch->ThiazoleProd -H2O, -HBr OxCycliz Oxidative Cyclization (N-S Bond Formation) Enaminothione->OxCycliz Oxidant Oxidant (I2, H2O2, or Chloranil) Oxidant->OxCycliz IsothiazoleProd 3-(o-tolyl)isothiazole (1,2-System) OxCycliz->IsothiazoleProd -2H

Figure 1: Divergent synthetic pathways for Thiazole (1,3) vs. Isothiazole (1,[2][3]2) scaffolds.[1][4]

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for differentiation. The key lies in the coupling constants (


)  and the chemical shift of the ring protons .

Critical Distinction: In 2-(o-tolyl)thiazole , the C2 position is substituted. You will observe only H4 and H5 protons on the heteroaromatic ring. In 3-(o-tolyl)isothiazole , the C3 position is substituted. You will observe H4 and H5 (and potentially H3 if the isomer is 4- or 5-substituted, but here we assume 3-substitution for direct analogy).

Feature2-(o-tolyl)thiazole (1,3)3-(o-tolyl)isothiazole (1,2)
Ring Protons H4 & H5 (AB system)H4 & H5 (AX system)
H5 Shift (

)
~7.30 – 7.50 ppm~7.40 – 7.60 ppm
H4 Shift (

)
~7.80 – 8.00 ppm~8.50 – 8.80 ppm (Deshielded by adjacent N)
Coupling (

)
3.0 – 3.5 Hz (Characteristic)4.5 – 5.0 Hz (Larger coupling)
o-Tolyl Methyl Singlet, ~2.45 ppmSinglet, ~2.50 ppm
Steric Effect Shielding of H4: The o-methyl group twists the phenyl ring, placing the H4 thiazole proton in the shielding cone of the phenyl ring, often shifting it upfield compared to the phenyl analog.[5]Less pronounced shielding on H4 due to geometry of 1,2-substitution.

Protocol for NMR Analysis:

  • Solvent: Use DMSO-d6 or CDCl3 . DMSO is preferred if solubility is an issue or to separate overlapping aromatic peaks.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Acquisition: Standard 1H (16 scans). NOESY is crucial here:

    • Thiazole:[4][6][7][8][9] NOE observed between o-tolyl methyl and Thiazole-H4? (Unlikely due to twist, but possible if rotation is slow).

    • Isothiazole:[6][10] NOE between o-tolyl methyl and Isothiazole-H4 is structurally diagnostic.

B. UV-Vis Spectroscopy & Steric Twist

The ortho-methyl group in 2-(o-tolyl)thiazole creates significant steric hindrance, preventing the two rings from achieving coplanarity.

  • 2-Phenylthiazole (Reference):

    
     nm (Planar, extended conjugation).
    
  • 2-(o-tolyl)thiazole:

    
     nm (Hypsochromic shift). The twist breaks the conjugation, lowering the extinction coefficient (
    
    
    
    ) and shifting the maximum to lower wavelengths.
  • Isothiazoles: Generally absorb at shorter wavelengths than thiazoles due to less effective delocalization across the N–S bond.

C. Infrared Spectroscopy (IR)
  • Thiazole (C=N): Strong band at 1610–1640 cm⁻¹ .[4]

  • Isothiazole (C=N): Often appears at slightly lower frequencies or as a doublet due to ring breathing modes involving the N–S bond.

  • N–S Bond: Isothiazoles have a characteristic weak vibration for the N–S bond, but this is often obscured in the fingerprint region (800–1000 cm⁻¹).

Experimental Protocols
Protocol A: Synthesis of 2-(o-tolyl)thiazole (Hantzsch Method)

This protocol validates the 1,3-structure via the formation mechanism.

  • Reagents: 2-Bromo-1-(o-tolyl)ethanone (1.0 equiv), Thiourea or Thiobenzamide (1.1 equiv), Ethanol (anhydrous).

  • Procedure:

    • Dissolve 2-bromo-1-(o-tolyl)ethanone (5.0 mmol) in 20 mL ethanol.

    • Add thiourea (5.5 mmol) in one portion.

    • Reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Observation: The product often precipitates as the hydrobromide salt.

  • Workup:

    • Cool to room temperature.[1] Filter the solid.[1]

    • Suspend solid in water and neutralize with 10% NaHCO₃ to pH 8–9.

    • Extract with DCM, dry over MgSO₄, and concentrate.

  • Validation: 1H NMR must show the characteristic

    
     Hz doublet.
    
Protocol B: Differentiation Workflow

Use this decision tree to identify an unknown sample as either Thiazole or Isothiazole.

DecisionTree Sample Unknown Heterocycle Sample (Mass = 175.25 Da) NMR Run 1H NMR (CDCl3) Sample->NMR Coupling Analyze Coupling Constant (J) of Ring Protons NMR->Coupling ThiazolePath J = 3.0 - 3.5 Hz Coupling->ThiazolePath IsothiazolePath J = 4.5 - 5.0 Hz Coupling->IsothiazolePath ChemShift Check Chemical Shift of H4/H5 ThiazolePath->ChemShift IsothiazolePath->ChemShift ResultThiazole IDENTIFIED: 2-(o-tolyl)thiazole (1,3-Substitution) ChemShift->ResultThiazole H4 < 8.0 ppm ResultIso IDENTIFIED: 3-(o-tolyl)isothiazole (1,2-Substitution) ChemShift->ResultIso H4 > 8.5 ppm (Deshielded)

Figure 2: Spectroscopic decision tree for distinguishing thiazole and isothiazole isomers.

Data Tables
Table 1: Comparative 1H NMR Data (CDCl3, 400 MHz)
Position2-(o-tolyl)thiazole3-(o-tolyl)isothiazoleNotes
H2 / H3 SubstitutedSubstitutedNo proton signal.
H4

7.92 (d,

Hz)

8.65 (d,

Hz)
Isothiazole H4 is typically adjacent to N in 3-subst. isomers, or H5 is adjacent to S. High shift indicates proximity to Heteroatom.
H5

7.41 (d,

Hz)

7.55 (d,

Hz)
Thiazole H5 is electron-rich.
Methyl

2.45 (s)

2.52 (s)
Minimal difference.
Table 2: Physical Properties
PropertyThiazoleIsothiazoleRelevance
Boiling Point 117°C (Parent)114°C (Parent)Similar volatility.
Basicity (pKa) ~2.5 (Conjugate acid)~ -0.5 (Conjugate acid)Thiazole is significantly more basic. It will form salts with HCl easily; isothiazole requires stronger acids.
Odor Pyridine-likeThioether-likeQualitative check.
References
  • Hantzsch Thiazole Synthesis

    • Reaction: Hantzsch, A. "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 1888.
    • Protocol: BenchChem.[11] "Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives." 2025.[11] Link

  • Isothiazole Characterization

    • Review: Kletskov, A. V., et al. "Isothiazoles in the Design and Synthesis of Biologically Active Substances." Synthesis, 2019. Link

    • NMR Data: "NMR Chemical Shifts of Trace Impurities." J. Org.[3][12] Chem., 1997/2016. Link

  • Spectroscopic Differentiation

    • Thiazole vs Isothiazole: "Thiazole and Isothiazole Chemistry in Crop Protection." PubMed, 2025. Link

    • Steric Effects:[4][13] "Effect of 2-Methylthiazole Group on Photoinduced Birefringence." NIH, 2025. Link

Sources

Safety & Regulatory Compliance

Safety

2-(O-Tolyl)thiazole proper disposal procedures

This guide outlines the operational protocols for the safe handling, containment, and disposal of 2-(o-Tolyl)thiazole (CAS: 39187-97-8).[1] As a Senior Application Scientist, I have structured this not merely as a checkl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational protocols for the safe handling, containment, and disposal of 2-(o-Tolyl)thiazole (CAS: 39187-97-8).[1] As a Senior Application Scientist, I have structured this not merely as a checklist, but as a logic-driven workflow designed to ensure regulatory compliance (EPA/RCRA) and personnel safety in a drug discovery or organic synthesis environment.

Chemical Risk Profile & Operational Logic

Effective disposal begins with understanding the physicochemical nature of the target. 2-(o-Tolyl)thiazole is a sulfur-nitrogen heterocycle.[1] Unlike simple solvents, its disposal is governed by its heteroatom content (S, N), which dictates the incineration profile required to prevent the release of acid gases (SOx, NOx).

Operational Insight: While often classified as "Non-Hazardous for Transport" in small quantities by some vendors, this compound must be treated as a Combustible Liquid and an Irritant in a research setting. Do not assume "non-hazardous" transport labels equate to "drain safe." It is strictly prohibited from sewer disposal.

Physicochemical & Safety Data
ParameterSpecificationOperational Implication
CAS Number 39187-97-8Use for waste manifesting and inventory tracking.[1]
Molecular Formula C₁₀H₉NSContains Nitrogen & Sulfur; requires scrubbed incineration.[1]
Flash Point > 60°C (Predicted)Likely Class IIIA Combustible Liquid.[1] Store away from oxidizers.[2][3]
Hazard Codes H315, H319, H335Irritating to eyes, skin, and respiratory system.[1]
Reactivity Incompatible with strong oxidizersCRITICAL: Do not consolidate with nitric acid or peroxide waste streams.[1]

Immediate Containment & PPE Strategy

The primary route of exposure during disposal is dermal absorption and inhalation of aerosols. Thiazoles can possess distinct, penetrating odors and potential sensitizing properties.

Personal Protective Equipment (PPE) Matrix:

  • Respiratory: Work within a certified chemical fume hood. If handling outside a hood (e.g., spill cleanup), use a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm) are generally sufficient for splash protection. For prolonged contact or spill cleanup, use Silver Shield/4H laminate gloves to prevent permeation.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient for liquid transfer operations.

Waste Classification & Segregation Workflow

The following logic flow dictates how to categorize the waste stream. This prevents "unknown" charges from waste vendors and ensures safety during storage.

DisposalWorkflow Start Waste Generation: 2-(o-Tolyl)thiazole StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solid Solid Waste (Silica, Wipes, PPE) StateCheck->Solid MixtureCheck Is it mixed with Halogenated Solvents? Liquid->MixtureCheck StreamC Stream C: Solid Hazardous Waste (Lab Pack) Solid->StreamC StreamA Stream A: Non-Halogenated Organic (High BTU) MixtureCheck->StreamA No (e.g., Acetone/Hexane) StreamB Stream B: Halogenated Organic (Dichloromethane/Chloroform) MixtureCheck->StreamB Yes (e.g., DCM) Labeling Labeling: Mark 'Contains Sulfur/Nitrogen' StreamA->Labeling StreamB->Labeling StreamC->Labeling Vendor Vendor Handoff (Incineration) Labeling->Vendor

Figure 1: Decision logic for segregating 2-(o-Tolyl)thiazole waste streams. Note the critical step of identifying halogenated co-solvents.

Detailed Disposal Procedures

Protocol A: Liquid Waste Disposal (Mother Liquors & Solutions)

Context: Used for reaction mixtures or rotary evaporator condensates.

  • Segregation: Determine the primary solvent.

    • If dissolved in Ethyl Acetate, Hexane, or Methanol : Segregate into the Non-Halogenated Organic carboy.

    • If dissolved in Dichloromethane (DCM) or Chloroform : Segregate into the Halogenated Organic carboy.

  • Transfer: Using a funnel in a fume hood, pour the solution into the appropriate HDPE (High-Density Polyethylene) or glass waste container.

    • Expert Tip: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Labeling: Affix a hazardous waste label.

    • Must List: "Flammable Liquid" (if in solvent), "Toxic," "Irritant."

    • Constituents: Explicitly write "2-(o-Tolyl)thiazole" and the percentage estimate.

    • Warning: Add a secondary label or note: "Contains Sulfur/Nitrogen Heterocycles." This alerts the disposal facility to use incineration chambers with scrubbers to capture SOx/NOx emissions.

Protocol B: Solid Waste (Contaminated Silica, Filter Paper, PPE)

Context: Used for flash column residues, contaminated gloves, and spill cleanup materials.[1]

  • Containment: Place solid waste into a wide-mouth HDPE jar or a double-lined clear polyethylene bag (6-mil thickness).

  • Adsorbed Solvents: If the solid waste contains significant residual solvent, ensure the container is vapor-tight to prevent volatile organic compound (VOC) emissions in the lab.

  • Sharps: If the compound is in a syringe or on broken glass, it must go into a rigid Bio/Chem Sharps Container , not soft bags.

  • Disposal Path: Designate for Lab Pack incineration. Do not place in regular trash.

Protocol C: Spill Cleanup (Emergency Response)

Context: Accidental release of >10 mL of pure compound or solution.

  • Evacuate & Ventilate: Clear the immediate area. Ensure fume hood sashes are low to maximize exhaust pull.

  • PPE Up: Don nitrile gloves (double layer) and respiratory protection if outside the hood.

  • Immobilize: Surround the spill with an inert absorbent dike (Vermiculite or Diatomaceous Earth). Do not use paper towels for bulk liquid spills as they increase surface area for evaporation.

  • Neutralize/Collect: Scoop the absorbed material into a hazardous waste pail.

  • Decontaminate: Scrub the surface with a soap/water solution. Collect the rinsate as liquid hazardous waste.

Decontamination Verification

To ensure glassware and equipment are safe for re-use or general washing:

  • Solvent Rinse: Rinse glassware 3x with Acetone or Ethanol. Collect these rinses as Hazardous Waste (Protocol A) .

  • Validation: Thiazoles often have distinct odors. If the glassware smells, it is not clean. Repeat the solvent rinse.

  • Final Wash: Once solvent-rinsed, wash with Alconox/detergent and water. This water can go down the drain only after the triple solvent rinse has removed the active compound.

References

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 9, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Retrieved February 9, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(O-Tolyl)thiazole
Reactant of Route 2
Reactant of Route 2
2-(O-Tolyl)thiazole
© Copyright 2026 BenchChem. All Rights Reserved.